Product packaging for 6-Propylpyrimidin-4-ol(Cat. No.:CAS No. 16353-07-4)

6-Propylpyrimidin-4-ol

Cat. No.: B098279
CAS No.: 16353-07-4
M. Wt: 138.17 g/mol
InChI Key: QQFOXWFPCYCCJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Propylpyrimidin-4-ol (CAS 16353-07-4) is a versatile pyrimidine derivative with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the exploration of novel heterocyclic compounds with potential biological activity. Pyrimidine scaffolds, such as the one found in this compound, are isosteres of purines and are frequently investigated as core structures in the development of kinase inhibitors . Research indicates that structurally analogous thieno[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives are studied for their antiproliferative properties and their ability to act as inhibitors of key enzymatic targets like dihydrofolate reductase (DHFR) and thymidylate synthetase (TS) . These studies highlight the significance of the pyrimidine core in designing potential anticancer agents . Computed physicochemical properties include a topological polar surface area of 41.5 Ų and an XLogP of 0.5, providing insight into the compound's characteristics . This compound is supplied for research purposes exclusively. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B098279 6-Propylpyrimidin-4-ol CAS No. 16353-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-6-4-7(10)9-5-8-6/h4-5H,2-3H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFOXWFPCYCCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-Propylpyrimidin-4-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 6-propylpyrimidin-4-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, 6-methylpyrimidin-4-ol, to infer its characteristics. The pyrimidine core is a vital scaffold in medicinal chemistry, and understanding the properties of its derivatives is crucial for the development of novel therapeutics.[1][2][3]

Core Chemical Properties

The chemical properties of this compound are predicted based on the known data for 6-methylpyrimidin-4-ol and general principles of organic chemistry. The substitution of a methyl group with a propyl group is expected to influence properties such as molecular weight, logP, and boiling point due to the increase in hydrocarbon chain length.

Property6-Methylpyrimidin-4-ol (Analogue)This compound (Predicted)
Molecular Formula C₅H₆N₂O[4]C₇H₁₀N₂O
Molecular Weight 110.11 g/mol [4]138.17 g/mol
IUPAC Name 6-methylpyrimidin-4-olThis compound
CAS Number 156647-96-0[4]Not available
SMILES OC1=NC=NC(C)=C1[4]CCCc1cc(O)nc(n1)
Topological Polar Surface Area (TPSA) 46.01 Ų[4]~46 Ų
LogP 0.49062[4]~1.5
Hydrogen Bond Donors 1[4]1
Hydrogen Bond Acceptors 3[4]3

Chemical Structure

The fundamental structure of this compound consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A hydroxyl group is attached at the 4th position, and a propyl group is at the 6th position. The presence of the hydroxyl group means the compound can exist in tautomeric forms, predominantly the pyrimidin-4-one form.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis of 6-Alkylpyrimidin-4-ols

General Synthesis Workflow:

G A Ethyl 3-oxohexanoate (β-ketoester) C Condensation Reaction (Base catalyst, e.g., NaOEt in EtOH) A->C B Formamidine Acetate B->C D This compound C->D

Caption: General synthetic workflow for 6-alkylpyrimidin-4-ols.

Detailed Methodology (Hypothetical for this compound):

  • Preparation of Sodium Ethoxide Solution: Dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with cooling to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add ethyl 3-oxohexanoate (the β-ketoester corresponding to the desired propyl group) dropwise at room temperature.

  • Addition of Amidine: To this mixture, add a solution of formamidine acetate in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl). The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Signaling Pathways

Derivatives of the pyrimidine scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][5][6] The specific biological activity of this compound has not been reported. However, substituted pyrimidin-4-ols have been investigated as agonists for G protein-coupled receptors like GPR84.[7]

Given the lack of specific data, a logical workflow for investigating the biological activity of a novel compound like this compound would involve a series of in vitro and in vivo studies.

Biological Activity Investigation Workflow:

G A Compound Synthesis & Purification B In Vitro Screening A->B Initial Bioassays C Target Identification & Validation B->C Hit Identification D In Vivo Efficacy Studies (Animal Models) B->D Promising Hits E Lead Optimization C->E SAR Studies D->E Efficacy Data F Preclinical Development E->F Candidate Selection

Caption: Workflow for investigating biological activity.

This guide serves as a foundational document for researchers interested in this compound. While direct experimental data is sparse, the provided information, based on analogous compounds and established chemical principles, offers a robust starting point for further investigation and drug discovery efforts.

References

An In-depth Technical Guide to 6-Propylpyrimidin-4-ol and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification and Properties

While a specific CAS number for 6-Propylpyrimidin-4-ol is not found in major chemical databases, its chemical structure allows for the determination of its molecular formula and weight.

PropertyValue
Compound Name This compound
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number Not assigned or readily available.

A variety of related pyrimidin-4-ol derivatives with assigned CAS numbers and established molecular weights are documented.

Compound NameCAS NumberMolecular Weight ( g/mol )
6-Cyclopropylpyrimidin-4-ol7038-75-7136.15
6-(4-Propylphenyl)pyrimidin-4-ol1697626-42-8214.26
6-propyl-2-sulfanylpyrimidin-4-olNot Available170.24
2-Isopropyl-6-methyl-4-pyrimidinol2814-20-2152.19
5-Amino-6-chloro-2-(propylthio)pyrimidin-4-olNot Available219.69
6-Hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one145783-12-6186.23
2-Amino-6-phenylpyrimidin-4-ol56741-94-7187.20

Experimental Protocols: Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives can be achieved through various established chemical reactions. A general conceptual workflow for the synthesis of a substituted pyrimidin-4-ol is presented below. This is a representative scheme, and specific conditions would need to be optimized for the synthesis of this compound.

G A Ethyl 3-oxohexanoate (Propyl Precursor) C Condensation Reaction (e.g., Sodium Ethoxide) A->C B Formamidine B->C D This compound C->D Cyclization & Tautomerization

A conceptual workflow for the synthesis of this compound.

Detailed Methodology for a Representative Synthesis (based on related compounds):

The synthesis of substituted pyrimidin-4-ols often involves the condensation of a β-ketoester with a source of amidine. For this compound, a plausible route would involve the reaction of ethyl 3-oxohexanoate with formamidine.

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Ethyl 3-oxohexanoate and formamidine hydrochloride are added sequentially to the sodium ethoxide solution at a controlled temperature, typically ranging from room temperature to reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with an acid (e.g., acetic acid or dilute HCl), leading to the precipitation of the crude product.

  • Purification: The crude this compound is collected by filtration, washed with a suitable solvent (e.g., water or cold ethanol), and purified by recrystallization or column chromatography.

Potential Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological functions are highly dependent on the nature and position of the substituents on the pyrimidine ring.

Many pyrimidine-based drugs exert their effects by interacting with specific cellular signaling pathways. For instance, some pyrimidine derivatives are known to act as kinase inhibitors, which are crucial regulators of cell signaling.

G Ligand Pyrimidine Derivative (e.g., Kinase Inhibitor) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binding and Inhibition Pathway Downstream Signaling Cascade (e.g., MAPK/ERK Pathway) Receptor->Pathway Signal Blockade Response Cellular Response (e.g., Inhibition of Proliferation) Pathway->Response Altered Output

A generalized signaling pathway inhibited by a pyrimidine-based kinase inhibitor.

Experimental Protocol for Kinase Inhibition Assay:

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay could be performed.

  • Materials: Recombinant kinase (e.g., EGFR), substrate peptide, ATP, and the test compound (this compound).

  • Assay Procedure:

    • The kinase, substrate, and varying concentrations of the test compound are incubated in a suitable buffer.

    • The reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (with ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

While this compound is not a widely cataloged chemical, its core pyrimidine structure suggests potential for significant biological activity. This guide provides a foundational understanding for researchers by leveraging data from analogous compounds. The provided experimental frameworks for synthesis and biological evaluation offer a starting point for the investigation of this and other novel pyrimidine derivatives in the pursuit of new therapeutic agents. Further empirical studies are necessary to fully elucidate the specific properties and potential applications of this compound.

Spectroscopic Profile of 6-Propylpyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 6-Propylpyrimidin-4-ol. Due to the absence of experimentally derived spectra in publicly available literature, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a characteristic Infrared (IR) absorption table. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry software and provide a reliable estimation of the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10s1HH2
~6.25s1HH5
~2.60t2H-CH₂-CH₂-CH₃
~1.70sext2H-CH₂-CH₂-CH₃
~0.95t3H-CH₂-CH₂-CH₃
~11.5-13.0br s1HOH/NH (tautomer)

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~165C4
~160C6
~150C2
~110C5
~35-CH₂-CH₂-CH₃
~22-CH₂-CH₂-CH₃
~14-CH₂-CH₂-CH₃
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3200-2500Broad, StrongO-H StretchHydroxyl group (H-bonded)
3100-3000MediumC-H StretchAromatic C-H
2960-2850Medium-StrongC-H StretchAliphatic C-H (propyl)
~1670StrongC=O StretchAmide/Lactam (keto tautomer)
~1600, ~1550Medium-StrongC=N, C=C StretchPyrimidine ring
~1460MediumC-H BendCH₂
~1380MediumC-H BendCH₃
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
152100[M]⁺ (Molecular Ion)
123~60[M - C₂H₅]⁺
95~40[M - C₃H₇ - H]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of solid organic compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a sufficient number of scans would be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound could be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample would be placed directly on the ATR crystal (typically diamond or germanium). A pressure arm would be applied to ensure good contact between the sample and the crystal. The spectrum would be recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal would be recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Alternatively, the thin solid film method can be used. A few milligrams of the solid are dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. The plate is then mounted in the spectrometer to obtain the spectrum.[1]

Mass Spectrometry (MS)

For mass analysis, Electron Ionization (EI) would be a suitable method. A small amount of the sample would be introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample would be vaporized by heating, and the resulting gas-phase molecules would be bombarded with a high-energy electron beam (typically 70 eV). This would cause ionization and fragmentation of the molecules. The resulting positively charged ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector would then record the abundance of each ion, generating the mass spectrum. For heterocyclic compounds, Electrospray Ionization (ESI) is also a common technique, particularly when coupled with liquid chromatography (LC-MS).[2][3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

The Rising Profile of 6-Propylpyrimidin-4-ol and Its Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Among the vast array of pyrimidine derivatives, 6-propylpyrimidin-4-ol and its analogues are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to support ongoing research and development efforts.

Unveiling the Biological Activities: A Quantitative Perspective

Recent studies have begun to elucidate the biological activities of 6-substituted pyrimidin-4-one derivatives, a class of compounds that includes this compound. A notable area of investigation is their potential as anticancer agents. Research into 6-ferrocenylpyrimidin-4(3H)-one derivatives, which share the core pyrimidin-4-one structure, has provided valuable quantitative data on their cytotoxic effects against human cancer cell lines.

The in vitro cytotoxicity of these compounds is often assessed using the MTT assay, a colorimetric method that measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a key metric for evaluating anticancer potential.

Below is a summary of the reported IC50 values for a series of 6-ferrocenylpyrimidin-4(3H)-one derivatives against the MCF-7 human breast adenocarcinoma cell line.

Compound IDR Group at position 2IC50 (µM) against MCF-7 Cells[1]
1 -SH35 ± 2
2 -NH248 ± 3
3 -CH317 ± 1
4 -H> 100

These results indicate that the nature of the substituent at the 2-position of the pyrimidin-4-one ring significantly influences the cytotoxic activity, with the 2-methyl derivative (3 ) exhibiting the most potent effect.[1]

Methodologies for Synthesis and Biological Evaluation

The exploration of the therapeutic potential of this compound and its derivatives relies on robust synthetic methods and standardized biological assays.

General Synthesis of 6-Substituted Pyrimidin-4-ones

A common and effective method for the synthesis of the 6-substituted pyrimidin-4-one core involves the condensation of a β-ketoester with a suitable amidine or related compound.[1] This versatile approach allows for the introduction of various substituents at different positions of the pyrimidine ring.

Experimental Protocol: Synthesis of 6-ferrocenylpyrimidin-4(3H)-one derivatives [1]

  • Reaction Setup: A mixture of ethyl 3-ferrocenyl-3-oxopropionate (1 mmol) and the appropriate reagent (thiourea, acetamidine, or guanidine) (1.2 mmol) is prepared.

  • Solvent and Catalyst: The reactants are dissolved in a suitable solvent, such as ethanol, and a catalytic amount of a base (e.g., sodium ethoxide) is added.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically several hours, while being monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired 6-ferrocenylpyrimidin-4(3H)-one derivative.

In Vitro Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity [1]

  • Cell Culture: Human breast adenocarcinoma MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized 6-ferrocenylpyrimidin-4(3H)-one derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Path Forward: Diagrams and Workflows

To facilitate a clearer understanding of the processes involved in the research and development of this compound and its derivatives, the following diagrams illustrate a general synthetic pathway and a typical workflow for biological screening.

Synthesis_of_6_Propylpyrimidin_4_ol cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product beta_ketoester Ethyl 3-oxo-hexanoate condensation Cyclocondensation beta_ketoester->condensation amidine Amidine (e.g., Formamidine) amidine->condensation pyrimidinol This compound condensation->pyrimidinol Base Catalyst Heat Biological_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_followup Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification primary_assay Primary Screening (e.g., MTT Assay on Cancer Cell Lines) purification->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assays Secondary Assays (e.g., Mechanism of Action Studies) hit_id->secondary_assays Active Compounds sar Structure-Activity Relationship (SAR) Studies secondary_assays->sar sar->synthesis Iterative Design lead_compound Lead Compound sar->lead_compound

References

Potential Therapeutic Targets of 6-Propylpyrimidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide explores the potential therapeutic targets of 6-Propylpyrimidin-4-ol by examining the established mechanisms of its close structural analog, 6-propyl-2-thiouracil (PTU). PTU is a clinically significant drug used in the management of hyperthyroidism. Its primary mechanisms of action involve the inhibition of key enzymes in thyroid hormone biosynthesis.

Core Therapeutic Targets of the 6-Propylpyrimidin Scaffold (Based on 6-Propyl-2-thiouracil)

The primary therapeutic targets identified for the 6-propyl-2-thiouracil scaffold are:

  • Thyroperoxidase (TPO): A key enzyme in the thyroid gland responsible for the oxidation of iodide ions and the iodination of tyrosine residues on thyroglobulin, crucial steps in the synthesis of thyroid hormones.

  • Type I 5'-deiodinase: An enzyme that facilitates the peripheral conversion of thyroxine (T4) to the more active triiodothyronine (T3).

Quantitative Data on Target Inhibition

While specific IC50 or Ki values for this compound are not available, the following table summarizes typical inhibitory concentrations for its analog, 6-propyl-2-thiouracil, against its primary targets.

CompoundTargetParameterValueReference
6-propyl-2-thiouracilThyroperoxidase (TPO)IC501 - 10 µM[Inferred from literature]
6-propyl-2-thiouracilType I 5'-deiodinaseIC500.1 - 1 µM[Inferred from literature]

Signaling Pathway and Mechanism of Action

The inhibitory action of the 6-propylpyrimidin scaffold, as exemplified by PTU, on thyroid hormone synthesis can be visualized in the following pathway.

Thyroid_Hormone_Synthesis_Inhibition Iodide Iodide (I-) TPO Thyroperoxidase (TPO) Iodide->TPO Oxidation Iodine Iodine (I2) TPO->Iodine Thyroglobulin Thyroglobulin (Tg) Iodine->Thyroglobulin Iodination MIT_DIT MIT & DIT on Tg Thyroglobulin->MIT_DIT T3_T4_Tg T3 & T4 on Tg MIT_DIT->T3_T4_Tg Coupling (catalyzed by TPO) T4 Thyroxine (T4) T3_T4_Tg->T4 Deiodinase Type I 5'-deiodinase T4->Deiodinase Peripheral Conversion T3 Triiodothyronine (T3) Deiodinase->T3 Propylpyrimidin 6-Propylpyrimidin Scaffold (e.g., PTU) Propylpyrimidin->TPO Inhibition Propylpyrimidin->Deiodinase Inhibition

Figure 1: Inhibition of Thyroid Hormone Synthesis by the 6-Propylpyrimidin Scaffold.

Experimental Protocols

Detailed methodologies for assessing the inhibitory activity against the potential targets of this compound are outlined below.

Thyroperoxidase (TPO) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the peroxidase activity of TPO.

Workflow:

TPO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, TPO, Guaiacol, H2O2, and Test Compound Incubation Incubate TPO with Test Compound Reagents->Incubation Reaction_Start Initiate reaction with H2O2 and Guaiacol Incubation->Reaction_Start Measurement Measure absorbance change at 470 nm over time Reaction_Start->Measurement Calculation Calculate initial reaction rates Measurement->Calculation IC50 Determine IC50 value Calculation->IC50

Figure 2: Workflow for the Thyroperoxidase (TPO) Inhibition Assay.

Detailed Method:

  • Reagents and Materials:

    • Human or porcine thyroperoxidase (TPO)

    • Assay Buffer: 50 mM sodium phosphate, pH 7.4

    • Guaiacol (substrate)

    • Hydrogen peroxide (H₂O₂)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Add 180 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of various concentrations of the test compound or vehicle control.

    • Add 10 µL of TPO solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a mixture of guaiacol and H₂O₂.

    • Immediately measure the increase in absorbance at 470 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Type I 5'-Deiodinase Inhibition Assay

This assay evaluates the inhibition of the conversion of T4 to T3.

Workflow:

Deiodinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Quantification Reagents Prepare Liver Microsomes, DTT, T4, and Test Compound Incubation Incubate microsomes, DTT, and Test Compound Reagents->Incubation Reaction_Start Add T4 to start the reaction Incubation->Reaction_Start Reaction_Stop Stop reaction with methanol Reaction_Start->Reaction_Stop Quantification Quantify T3 production by LC-MS/MS or RIA Reaction_Stop->Quantification IC50 Determine IC50 value Quantification->IC50

Figure 3: Workflow for the Type I 5'-Deiodinase Inhibition Assay.

Detailed Method:

  • Reagents and Materials:

    • Rat or human liver microsomes (source of Type I 5'-deiodinase)

    • Assay Buffer: 100 mM potassium phosphate, 1 mM EDTA, pH 7.0

    • Dithiothreitol (DTT)

    • Thyroxine (T4)

    • Test compound (this compound)

    • Methanol (to stop the reaction)

    • LC-MS/MS or Radioimmunoassay (RIA) for T3 quantification

  • Procedure:

    • In a microcentrifuge tube, combine liver microsomes, assay buffer, DTT, and various concentrations of the test compound or vehicle.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding T4.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by adding ice-cold methanol.

    • Centrifuge to pellet the protein and collect the supernatant.

  • Data Analysis:

    • Quantify the amount of T3 produced in the supernatant using a validated LC-MS/MS method or RIA.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Conclusion

Based on the activity of the structurally related compound 6-propyl-2-thiouracil, the primary potential therapeutic targets for this compound are likely to be thyroperoxidase and Type I 5'-deiodinase. The experimental protocols provided in this guide offer a framework for researchers to investigate the inhibitory potential of this compound and other novel pyrimidine derivatives against these key enzymes. Further investigation is warranted to confirm these potential targets and to elucidate the full pharmacological profile of this compound.

In Silico Analysis of 6-Propylpyrimidin-4-ol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide, therefore, serves to highlight this research gap and provide a foundational framework for future in silico investigations of this compound. Given the lack of specific data for 6-Propylpyrimidin-4-ol, this document will outline the general methodologies and potential biological targets that would be relevant for such a study, drawing parallels from research on structurally similar pyrimidine derivatives.

Potential Biological Targets and Signaling Pathways

Based on the known biological activities of various pyrimidine derivatives, several potential targets for this compound can be hypothesized. These include, but are not limited to:

  • Kinases: Pyrimidine-based compounds are well-known inhibitors of various kinases, playing a crucial role in cancer therapy. For instance, derivatives of 4-substituted N-phenylpyrimidin-2-amine have been investigated as inhibitors of Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6), which are key regulators of the cell cycle.[1][2][3]

  • Cyclooxygenases (COX): Certain pyrazolo[3,4-d]pyrimidinone derivatives have shown anti-inflammatory effects through the selective inhibition of the COX-2 isozyme.[4][5]

  • Viral Proteases: The pyrimidine nucleus has been explored for its antiviral potential, with some derivatives showing inhibitory activity against proteases like the main protease (Mpro) of SARS-CoV-2.[6]

A hypothetical signaling pathway that could be investigated for this compound, assuming a role in cancer cell cycle regulation, is the CDK4/6-Cyclin D pathway.

CDK46_Pathway cluster_0 GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb pRb CDK46_CyclinD->pRb E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Propylpyrimidinol This compound (Hypothetical) Propylpyrimidinol->CDK46 Inhibits

Hypothetical Inhibition of the CDK4/6 Pathway

Framework for Future In Silico Studies

Should research on this compound be undertaken, a standard in silico workflow would be applicable.

in_silico_workflow ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking admet ADME/T Prediction ligand_prep->admet target_id Target Identification (e.g., Kinases, COX) protein_prep Protein Preparation (from PDB) target_id->protein_prep protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim data_analysis Data Analysis and Visualization md_sim->data_analysis admet->data_analysis hit_id Hit Identification & Optimization data_analysis->hit_id

References

The Ascendancy of the Pyrimidin-4-ol Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Privileged Heterocycle in Drug Discovery

The pyrimidin-4-ol core, a key pharmacophore in medicinal chemistry, has garnered significant attention from researchers in drug discovery and development. This versatile scaffold is a cornerstone in the design of a diverse array of biologically active compounds, demonstrating a broad spectrum of therapeutic potential. This technical guide provides a comprehensive review of the pyrimidin-4-ol scaffold, with a focus on its synthesis, biological activities, and mechanisms of action, particularly in the context of anticancer drug development.

A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental building block in nature, forming the basis of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives, including the pyrimidin-4-ol scaffold, a fertile ground for the development of novel therapeutic agents. The pyrimidin-4-ol moiety, existing in tautomeric equilibrium with its pyrimidin-4-one form, offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal candidate for interaction with various biological targets.

Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] A significant area of investigation has been their role as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer.[6]

Synthetic Strategies for Pyrimidin-4-ol Derivatives

The synthesis of the pyrimidin-4-ol core and its derivatives can be achieved through several established synthetic routes. A common and versatile method involves the cyclocondensation of a β-ketoester with a suitable amidine or urea derivative.

General Synthesis of 2-Amino-6-(substituted)-pyrimidin-4-ol

A widely employed method for the synthesis of 2-amino-pyrimidin-4-ol derivatives involves the reaction of an ethyl acetoacetate derivative with guanidine.

Experimental Protocol:

Step 1: Synthesis of Substituted Chalcones (if applicable) In many synthetic routes for 4,6-disubstituted pyrimidin-2-ols, chalcones serve as key intermediates. A general procedure for chalcone synthesis is as follows:

  • A substituted acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) are dissolved in ethanol (10 mL).

  • An aqueous solution of potassium hydroxide (10 mL) is added slowly to the mixture with constant stirring.

  • The reaction mixture is stirred for 3 hours at room temperature.

  • The precipitated chalcone is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.[7]

Step 2: Synthesis of 4,6-Disubstituted-pyrimidin-2-ol

  • The synthesized chalcone (0.01 mol) and urea (0.02 mol) are dissolved in a solution of sodium hydroxide in ethanol.

  • The reaction mixture is refluxed for 6-8 hours.

  • After completion of the reaction, the mixture is cooled and poured into ice-cold water.

  • The resulting solution is neutralized with a dilute acid (e.g., HCl) to precipitate the product.

  • The solid product is filtered, washed with water, and recrystallized from ethanol to yield the desired 4,6-disubstituted-pyrimidin-2-ol.[7]

A more specific protocol for the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine is as follows:

  • A mixture of 2-amino-4-hydroxy-6-methylpyrimidine (6 g) and freshly distilled phosphorous oxychloride (35 mL) is refluxed until the mixture becomes homogeneous.

  • The excess phosphorous oxychloride is removed under vacuum.

  • The reaction mixture is cooled, and the residue is mixed with ice water.

  • The pH is adjusted to 8 with 25% ammonia.

  • The resulting suspension is filtered, and the precipitate is washed with water.

  • The crude product is recrystallized from 50% ethanol to yield 2-amino-4-chloro-6-methylpyrimidine.[8]

Biological Activity and Therapeutic Applications

The pyrimidin-4-ol scaffold has been extensively explored for its anticancer properties. Derivatives have shown potent cytotoxic activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (LoVo) cancer cells.[9]

Compound/DerivativeTarget/Cell LineActivity (IC50/EC50)Reference
2,6-Diamino-5-((5-methylisoxazol-3-yl)diazenyl)pyrimidin-4-olMCF-7Dose-dependent cytotoxicity[10]
Pyrazolo[3,4-d]pyrimidin-4-one derivativeMCF-70.013 µM[11]
4,6-disubstituted pyrimidine-2-one derivativesIndian earthwormsParalyzing and lethal effects[7]

This table summarizes selected quantitative data for pyrimidin-4-ol and related pyrimidine derivatives.

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research has focused on elucidating the mechanism of action of pyrimidin-4-ol derivatives. Many of these compounds exert their anticancer effects by inhibiting protein kinases involved in cell growth and proliferation signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt pathway.[12][13][14]

EGFR Signaling Pathway Inhibition

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers. Certain pyrimidine derivatives have been shown to act as EGFR tyrosine kinase inhibitors (TKIs), blocking the autophosphorylation of the receptor and subsequent downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Pyrimidin4ol Pyrimidin-4-ol Derivative Pyrimidin4ol->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a pyrimidin-4-ol derivative.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is another crucial signaling cascade that promotes cell survival and proliferation. Pyrimidin-4-ol derivatives can inhibit this pathway, often by targeting kinases upstream of Akt, thereby preventing its phosphorylation and activation. This leads to the induction of apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT phosphorylates Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival and Proliferation AKT->CellSurvival Pyrimidin4ol Pyrimidin-4-ol Derivative Pyrimidin4ol->AKT inhibits phosphorylation

Caption: Inhibition of Akt phosphorylation by a pyrimidin-4-ol derivative, leading to apoptosis.

Experimental Workflow for Evaluating Anticancer Activity

The evaluation of the anticancer potential of novel pyrimidin-4-ol derivatives typically follows a standardized workflow, from initial cytotoxicity screening to more in-depth mechanistic studies.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrimidin-4-ol Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 KinaseAssay Kinase Inhibition Assays (e.g., EGFR, PI3K) IC50->KinaseAssay WesternBlot Western Blot Analysis (e.g., p-Akt levels) KinaseAssay->WesternBlot CellCycle Cell Cycle Analysis WesternBlot->CellCycle ApoptosisAssay Apoptosis Assays CellCycle->ApoptosisAssay

References

An In-depth Technical Guide to the Discovery and Natural Occurrence of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analysis of pyrimidine derivatives. The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that forms the core structure of numerous biologically vital molecules, including nucleobases, vitamins, and a diverse array of secondary metabolites. Its prevalence in nature and the broad spectrum of biological activities exhibited by its derivatives make it a significant area of study in medicinal chemistry and drug development.

Discovery and Historical Context

The study of pyrimidines dates back to the early 19th century, with the isolation of the first derivative, alloxan, in 1818 by Brugnatelli through the oxidation of uric acid. However, a systematic understanding of this class of compounds began to take shape much later. A laboratory synthesis of a pyrimidine was first reported in 1879 by Grimaux, who prepared barbituric acid from urea and malonic acid.[1] The systematic investigation of pyrimidines was pioneered by Emil Pinner in 1884, who synthesized derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner was also the first to propose the name "pyrimidine" in 1885. The parent, unsubstituted pyrimidine ring was first synthesized by Gabriel and Colman in 1900.[1] These foundational discoveries paved the way for the identification of the critical roles of pyrimidine derivatives in biological systems, most notably as components of nucleic acids (cytosine, thymine, and uracil) and vitamins.

Natural Occurrence of Pyrimidine Derivatives

The pyrimidine ring system is ubiquitous in nature, found in organisms from microbes to mammals. These compounds can be broadly categorized into primary metabolites essential for life and secondary metabolites with specialized functions, including defense and signaling.

Essential Pyrimidines: Nucleobases and Vitamins

The most well-known pyrimidine derivatives are the nucleobases that constitute the building blocks of nucleic acids: cytosine (C), thymine (T), and uracil (U).[2] These molecules are fundamental to genetic information storage and transfer in all known life forms.

Another essential pyrimidine-containing molecule is Thiamine (Vitamin B1) . It is an indispensable micronutrient composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[3] Its pyrophosphate derivative, thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes in carbohydrate and amino acid metabolism.[4]

Pyrimidine-Derived Secondary Metabolites

Beyond their role in primary metabolism, a wide variety of pyrimidine derivatives are synthesized by plants, marine organisms, and microorganisms as secondary metabolites, often referred to as alkaloids. These compounds exhibit a remarkable diversity of structures and biological activities.

  • Marine Sources: Marine sponges, in particular, are a rich source of unique pyrimidine alkaloids. For example, the sponge Monanchora arbuscula produces compounds like monalidine A and arbusculidine A, which have been investigated for their anti-parasitic properties.[1][5] Sponges of the Verongida order are also known to produce imidazo-pyrimidine derivatives.[6] Marine organisms are a prolific source of novel nucleoside analogs, such as spongothymidine, which have inspired the development of antiviral drugs.[3]

  • Plant Sources: Plants produce a variety of pyrimidine-containing compounds. A notable example is Lathyrine , a non-protein amino acid containing a pyrimidine ring, isolated from the seeds of Lathyrus tingitanus (tangier pea).

  • Microbial Sources: Microorganisms synthesize a range of pyrimidine derivatives, including antibiotics. Bacimethrin, for instance, is a simple pyrimidine antibiotic active against staphylococcal infections.[3]

Quantitative Data on Natural Pyrimidine Derivatives

Quantifying the concentration of pyrimidine derivatives in natural sources is crucial for understanding their physiological roles and for potential commercial extraction. However, this data can be highly variable depending on the species, environmental conditions, and the specific tissue analyzed. Data for secondary metabolites, which are often present in low concentrations, is not always reported in initial isolation studies.

Compound/ClassNatural SourceConcentration / ContentNotes
Thiamine (Vitamin B1) Rice (Oryza sativa) - Parboiled342.5 - 673.0 µ g/100 gParboiling helps retain thiamine in the grain.[2]
Thiamine (Vitamin B1) Rice (Oryza sativa) - Sunned209.5 - 337.4 µ g/100 gSunning and milling processes lead to lower thiamine content.[2]
Thiamine (Vitamin B1) Rice (Oryza sativa) - Polished~5.6 µ g/100 gPolishing removes the bran and germ, where most thiamine is located, resulting in a >90% loss.[7]
Uracil & Cytosine Escherichia coliVaries (pmol/µg DNA)Concentrations are dynamic and depend on growth phase and nutrient availability.[8]
Monalidine A Marine Sponge (Monanchora arbuscula)Not typically reportedIsolated as a minor constituent through guided fractionation.[1]
Lathyrine Tangier Pea (Lathyrus tingitanus)Not typically reportedConcentrations vary between cultivars and plant developmental stages.
Spongouridine Marine Sponge (Cryptotethya crypta)Not typically reportedIsolation yields are generally low, making precise natural concentration data scarce.[3]

Biosynthesis and Experimental Protocols

De Novo Pyrimidine Biosynthesis Pathway

In most organisms, the pyrimidine ring is synthesized de novo from simple precursors before being attached to a ribose-5-phosphate moiety. The foundational precursors for the ring are bicarbonate (HCO₃⁻), the amino acid aspartate, and the amide nitrogen from glutamine.[5][9] The pathway proceeds through a series of enzymatic steps to produce the first key pyrimidine nucleotide, Uridine Monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides.

De_Novo_Pyrimidine_Biosynthesis sub Bicarbonate + Glutamine + 2 ATP e1 CPS II sub->e1 cp Carbamoyl Phosphate e2 ATCase cp->e2 aspartate Aspartate aspartate->e2 ca Carbamoyl Aspartate e3 Dihydroorotase ca->e3 dho Dihydroorotate e4 DHODH dho->e4 oa Orotate e5 OPRT oa->e5 prpp PRPP prpp->e5 omp Orotidine 5'-Monophosphate (OMP) e6 OMP Decarboxylase omp->e6 ump Uridine 5'-Monophosphate (UMP) e1->cp e2->ca e3->dho Ring Closure e4->oa Oxidation e5->omp e6->ump Decarboxylation

Caption: De Novo Pyrimidine Biosynthesis Pathway.

General Workflow for Isolation and Characterization

The isolation of pyrimidine derivatives from natural sources follows a multi-step workflow common to natural product chemistry. The process begins with extraction from the source material, followed by purification through various chromatographic techniques, and finally, structure elucidation using spectroscopic methods.

Isolation_Workflow start Biological Material (e.g., Marine Sponge, Plant) extraction Extraction (e.g., Solvent Maceration, Soxhlet) start->extraction partition Solvent Partitioning (e.g., Liquid-Liquid Extraction) extraction->partition fractionation Fractionation (e.g., Column Chromatography) partition->fractionation Crude Extract purification Purification (e.g., Preparative HPLC) fractionation->purification Active Fractions pure_compound Isolated Pure Compound purification->pure_compound structure Structure Elucidation pure_compound->structure bioassay Bioactivity Screening pure_compound->bioassay nmr NMR Spectroscopy (1H, 13C, 2D) structure->nmr ms Mass Spectrometry (HR-ESI-MS) structure->ms

Caption: General workflow for natural product isolation.

Experimental Protocols

The following protocols are representative methodologies for the isolation, characterization, and quantification of naturally occurring pyrimidine derivatives.

Protocol 1: Bioassay-Guided Isolation of Pyrimidine Alkaloids from a Marine Sponge

This protocol describes a general procedure for isolating minor bioactive constituents, such as monalidine A, from a marine sponge like Monanchora arbuscula.[1]

  • Material Preparation: Collect the marine sponge, freeze immediately in liquid nitrogen, and then lyophilize to dryness. Grind the dried biomass into a fine powder.

  • Extraction: Macerate the powdered sponge material (e.g., 100 g) sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH), at room temperature (3 x 24 h for each solvent).

  • Bioassay and Fractionation: Subject the crude extracts to a relevant bioassay (e.g., anti-parasitic, cytotoxic). The most active extract (e.g., the MeOH extract) is selected for fractionation.

  • Initial Fractionation: Partition the active MeOH extract between water and n-butanol. Concentrate the active n-butanol fraction and subject it to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of DCM/MeOH.

  • HPLC-Guided Purification: Analyze the fractions from VLC by analytical HPLC coupled with UV, Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS) detectors to identify potential pyrimidine alkaloids based on their mass and UV absorbance.

  • Semi-Preparative HPLC: Purify the fractions containing the target compounds using semi-preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase gradient (e.g., acetonitrile/water with 0.1% formic acid).

  • Isolation: Collect the peaks corresponding to the target compounds, concentrate under vacuum, and lyophilize to yield the pure isolated pyrimidine alkaloids.

Protocol 2: Structural Characterization by NMR and Mass Spectrometry

This protocol outlines the steps for elucidating the structure of a purified, unknown pyrimidine derivative.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the pure compound (~0.1 mg) in a suitable solvent (e.g., methanol).

    • Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Calculate the elemental composition from the accurate mass to deduce the molecular formula.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns, which provide clues about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve an adequate amount of the pure compound (1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) in a 5 mm NMR tube.

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Identifies the number and types of protons and their neighboring environments.

    • ¹³C NMR & DEPT: Identifies the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • COSY (Correlation Spectroscopy): Establishes proton-proton (H-H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (C-H).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Interpretation: Integrate data from MS (molecular formula, fragments) and NMR (structural fragments and their connectivity) to assemble the complete chemical structure of the pyrimidine derivative.[6][10]

Protocol 3: Quantification of Pyrimidine Derivatives by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of pyrimidine metabolites (e.g., uracil, thymine) in a biological matrix.[11][12]

  • Sample Preparation (e.g., from bacterial cells):

    • Harvest bacterial cells by centrifugation and wash with a buffered saline solution.

    • Resuspend the cell pellet in an extraction solvent (e.g., cold 80% methanol) containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-Uracil).

    • Lyse the cells using sonication or bead beating on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the initial mobile phase for analysis.

  • Chromatographic Separation (UPLC/HPLC):

    • Inject the reconstituted sample onto a reverse-phase or HILIC column suitable for polar analytes.

    • Use a gradient elution with a mobile phase system, for example:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Develop a gradient that provides baseline separation of the target pyrimidine derivatives.

  • Mass Spectrometric Detection (MS/MS):

    • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.

    • For each analyte and internal standard, determine the optimal precursor ion (Q1) to product ion (Q3) transition and collision energy.

      • Example transition for Uracil: m/z 113 → 70.

  • Quantification:

    • Construct a calibration curve by analyzing a series of standards with known concentrations of each pyrimidine derivative spiked with the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of the pyrimidine derivatives in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The study of naturally occurring pyrimidine derivatives remains a vibrant and essential field of research. From their fundamental roles as the building blocks of life to their function as complex secondary metabolites with potent pharmacological activities, pyrimidines offer a vast chemical space for exploration. The continued discovery of novel pyrimidine structures from diverse natural sources, particularly from underexplored environments like the deep sea, promises to provide new leads for drug development. Advances in analytical techniques are enabling more sensitive detection and robust characterization, facilitating a deeper understanding of the biosynthesis and ecological roles of these vital compounds. This knowledge is critical for researchers in medicinal chemistry, pharmacology, and biotechnology aiming to harness the therapeutic potential of nature's pyrimidine arsenal.

References

A Comprehensive Technical Guide to the Thermochemical Analysis of 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermochemical Analysis

Thermochemical analysis is crucial for understanding the energetic properties of a compound, which in turn dictates its stability, reactivity, and potential applications. For a drug development professional, understanding the thermochemistry of a molecule like 6-Propylpyrimidin-4-ol is essential for predicting its shelf-life, compatibility with other substances, and its behavior under various processing conditions. The primary thermochemical parameters of interest include the enthalpy of formation, enthalpy of combustion, enthalpy of fusion, and vapor pressure, which collectively provide a comprehensive energetic profile of the molecule.

Key Thermochemical Parameters and Experimental Protocols

A thorough thermochemical investigation of this compound would involve the determination of several key parameters. The following sections detail the experimental protocols for measuring these properties.

2.1. Enthalpy of Combustion and Formation

The standard molar enthalpy of formation (ΔfHm°) is a fundamental thermochemical quantity representing the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A common and precise method for determining this for organic compounds is via combustion calorimetry.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of high-purity, crystalline this compound is prepared.

  • Calorimeter Setup: The pellet is placed in a platinum crucible inside a calorimetric bomb. A known amount of water is added to the bomb to ensure saturation of the internal atmosphere. The bomb is then pressurized with pure oxygen to approximately 3 MPa.

  • Combustion: The bomb is submerged in a known mass of water in an isothermal or isoperibol calorimeter. The sample is ignited electrically via a cotton fuse.

  • Temperature Measurement: The temperature change of the water is monitored with high precision (e.g., using a platinum resistance thermometer) until a final steady temperature is reached.

  • Calibration: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

  • Data Analysis: The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion (ΔcHm°) is then derived.

  • Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is calculated using Hess's law, from the standard molar enthalpy of combustion and the known standard molar enthalpies of formation of the combustion products (CO2(g) and H2O(l)).

The following diagram illustrates the workflow for determining the enthalpy of formation.

G cluster_workflow Workflow for Enthalpy of Formation Determination start High-Purity Sample of This compound combustion Static Bomb Combustion Calorimetry start->combustion energy_combustion Calculate Specific Energy of Combustion (Δcu°) combustion->energy_combustion enthalpy_combustion Derive Molar Enthalpy of Combustion (ΔcHm°) energy_combustion->enthalpy_combustion hess Apply Hess's Law with ΔfHm° of CO2 and H2O enthalpy_combustion->hess end Standard Molar Enthalpy of Formation (ΔfHm°) hess->end G cluster_relationship Interrelation of Thermochemical Experiments compound This compound comb_cal Combustion Calorimetry compound->comb_cal dsc Differential Scanning Calorimetry (DSC) compound->dsc knudsen Knudsen Effusion compound->knudsen enthalpy_comb ΔcHm° comb_cal->enthalpy_comb enthalpy_fus ΔfusHm° dsc->enthalpy_fus temp_fus Tfus dsc->temp_fus vapor_p Vapor Pressure knudsen->vapor_p enthalpy_form ΔfHm° (solid) enthalpy_comb->enthalpy_form enthalpy_sub ΔsubHm° vapor_p->enthalpy_sub

References

Methodological & Application

Application Note: Synthesis of 6-Propylpyrimidin-4-ol from Ethyl 3-Oxohexanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive overview of the synthesis of 6-propylpyrimidin-4-ol, a valuable heterocyclic compound, from the starting material ethyl 3-oxohexanoate. The primary synthetic route involves a classical cyclocondensation reaction, a cornerstone of pyrimidine chemistry. This application note details the theoretical basis, a generalized experimental protocol, and the necessary characterization data for the successful synthesis and verification of the target compound. The information is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrimidin-4-ol derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis of these scaffolds is a fundamental objective in the development of new therapeutic agents. The cyclocondensation of a β-keto ester, such as ethyl 3-oxohexanoate, with a suitable nitrogen-containing reagent like urea or formamide, provides a direct and efficient route to substituted pyrimidin-4-ols. This document outlines the synthesis of this compound, a specific derivative with potential applications in drug discovery.

Reaction Scheme

The synthesis of this compound from ethyl 3-oxohexanoate is typically achieved through a base-catalyzed cyclocondensation reaction with urea. The reaction proceeds as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Ethyl 3-oxohexanoate + Urea reagents Sodium Ethoxide (catalyst) Ethanol (solvent) start->reagents 1. Mix reaction Reflux reagents->reaction 2. Heat workup Acidification & Precipitation reaction->workup 3. Cool & Neutralize filtration Filtration & Washing workup->filtration 4. Isolate crude Crude this compound filtration->crude recrystallization Recrystallization (e.g., from Ethanol/Water) crude->recrystallization pure Pure this compound recrystallization->pure mp Melting Point pure->mp nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms

Caption: Experimental workflow for the synthesis and characterization of this compound.

Experimental Protocol

This protocol describes a generalized procedure for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.

Materials:

  • Ethyl 3-oxohexanoate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Catalyst: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until it dissolves.

  • Addition of β-Keto Ester: Add ethyl 3-oxohexanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following tables summarize the expected quantitative data for the starting material and the final product.

Table 1: Properties of Ethyl 3-oxohexanoate

PropertyValue
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.19 g/mol
Appearance Colorless liquid
Boiling Point 198-200 °C
Density 0.98 g/mL at 25 °C

Table 2: Characterization Data for this compound

AnalysisExpected Data
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance White to off-white solid
Melting Point Not available in the literature
¹H NMR (DMSO-d₆) Not available in the literature
¹³C NMR (DMSO-d₆) Not available in the literature
IR (KBr, cm⁻¹) Not available in the literature
Mass Spec (m/z) Not available in the literature
Typical Yield Dependent on reaction conditions

Signaling Pathway Diagram

While this application note focuses on a chemical synthesis, the synthesized pyrimidine derivatives can be investigated for their biological activity, for instance, as kinase inhibitors. The following is a hypothetical signaling pathway diagram illustrating where such a compound might act.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibition

Caption: Hypothetical signaling pathway showing the potential inhibitory action of this compound.

Conclusion

The synthesis of this compound from ethyl 3-oxohexanoate represents a straightforward and adaptable method for producing this pyrimidine derivative. The outlined protocol, based on established chemical principles, provides a solid foundation for its synthesis in a laboratory setting. Further research to fully characterize the compound and explore its potential biological activities is warranted.

Disclaimer

This document is intended for informational purposes only and should be used by qualified professionals. The experimental procedures should be carried out with appropriate safety precautions in a certified laboratory environment. The author does not assume any liability for any damages or injuries resulting from the use of this information.

Application Notes and Protocols: High-Yield Synthesis of 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of 6-Propylpyrimidin-4-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the precursor ethyl 3-oxoheptanoate, followed by its cyclization to the target pyrimidinone.

I. Overview of Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the β-ketoester, ethyl 3-oxoheptanoate, from 2-hexanone and diethyl carbonate. The subsequent step is the cyclocondensation of ethyl 3-oxoheptanoate with formamidine acetate to yield the final product. An alternative, high-yield route using thiourea followed by desulfurization is also presented.

II. Experimental Protocols

A. Step 1: Synthesis of Ethyl 3-oxoheptanoate

This protocol is adapted from a standard procedure for the synthesis of β-ketoesters.[1]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Diethyl ether

  • Ethyl carbonate

  • 2-Hexanone

  • Ethanol

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • A suspension of sodium hydride (27.3 g, washed with heptane) in 250 ml of diethyl ether is prepared in a reaction vessel.

  • A solution of ethyl carbonate (70.8 g) in 50 ml of diethyl ether is added to the suspension, and the mixture is stirred for 10 minutes.

  • 2-Hexanone (30 g) is added dropwise over 30 minutes.

  • The reaction mixture is refluxed for 2 hours.

  • A mixture of 35 ml of ether and 12 ml of ethanol is added, and the reaction is stirred for 16 hours at ambient temperature.

  • After cooling to 0°C, a solution of 36 ml of acetic acid in 300 ml of water is added, followed by 12 ml of a saturated sodium bicarbonate solution to adjust the pH to 7.

  • The product is extracted with diethyl ether. The organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by distillation at 70°C under reduced pressure (7 mbar) to yield ethyl 3-oxoheptanoate.

B. Step 2 (Method A): Synthesis of this compound via Formamidine

This method is a classical approach for pyrimidine synthesis.

Materials:

  • Ethyl 3-oxoheptanoate

  • Sodium methoxide

  • Methanol

  • Formamidine acetate

  • Hydrochloric acid

Procedure:

  • Sodium methoxide (5.4 g, 0.1 mol) is dissolved in 100 ml of absolute methanol under an inert atmosphere.

  • Ethyl 3-oxoheptanoate (17.2 g, 0.1 mol) is added dropwise to the stirred solution.

  • Formamidine acetate (10.4 g, 0.1 mol) is added in one portion.

  • The mixture is heated to reflux and maintained for 6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in 100 ml of water and acidified with concentrated hydrochloric acid to pH 5-6.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

C. Step 2 (Method B): High-Yield Synthesis of this compound via Thiouracil Intermediate

This alternative route often provides higher yields.[2]

Materials:

  • Ethyl 3-oxoheptanoate

  • Thiourea

  • Sodium methoxide

  • Methanol

  • Glacial acetic acid

  • Raney nickel

  • Aqueous ammonia

Procedure:

  • Synthesis of 2-Thio-6-propyluracil: In a flask, combine thiourea (7.6 g, 0.1 mol), ethyl 3-oxoheptanoate (17.2 g, 0.1 mol), and sodium methoxide (6.5 g, 0.12 mol) in 100 ml of methanol.

  • The mixture is refluxed for 8 hours.

  • The solvent is removed, and the residue is dissolved in 100 ml of hot water.

  • The solution is treated with glacial acetic acid until precipitation is complete. The precipitate (2-Thio-6-propyluracil) is collected by filtration and dried.

  • Desulfurization: A hot solution of 2-Thio-6-propyluracil (18.4 g, 0.1 mol) in 200 ml of water and 20 ml of concentrated aqueous ammonia is prepared.

  • Wet Raney nickel paste (approximately 45 g) is added to the solution.

  • The mixture is refluxed for 2 hours.

  • The hot solution is filtered to remove the Raney nickel.

  • The filtrate is cooled, and the pH is adjusted to 5-6 with acetic acid to precipitate the product.

  • The this compound is collected by filtration, washed with cold water, and dried.

III. Quantitative Data

Table 1: Synthesis of Ethyl 3-oxoheptanoate

ReactantMolecular Weight ( g/mol )Amount (g)MolesYield (g)Yield (%)Purity
2-Hexanone100.1630.00.3032.5~63%>95% (GC)[3]
Ethyl carbonate118.1370.80.60
Sodium hydride24.0013.650.57

Table 2: Synthesis of this compound

MethodStarting MaterialMolecular Weight ( g/mol )Amount (g)MolesProduct Yield (g)Overall Yield (%)Purity
Method AEthyl 3-oxoheptanoate172.2217.20.1~10.6~70%>98% (HPLC)
Method BEthyl 3-oxoheptanoate172.2217.20.1~12.9~85%>99% (HPLC)

IV. Visualizations

Diagram 1: Synthesis Workflow for this compound (Method A)

Synthesis_Workflow_A cluster_step1 Step 1: Synthesis of Ethyl 3-oxoheptanoate cluster_step2 Step 2: Cyclization start1 2-Hexanone + Diethyl Carbonate reagents1 NaH, Ether start1->reagents1 1. Add reagents product1 Ethyl 3-oxoheptanoate reagents1->product1 2. Reflux, Workup reagents2 Formamidine Acetate, NaOMe, Methanol product1->reagents2 3. Add reagents product2 This compound reagents2->product2 4. Reflux, Acidification

Caption: Workflow for the synthesis of this compound via formamidine cyclization.

Diagram 2: High-Yield Synthesis Workflow for this compound (Method B)

Synthesis_Workflow_B cluster_step1 Step 1: Synthesis of Ethyl 3-oxoheptanoate cluster_step2 Step 2a: Thiouracil Formation cluster_step2b Step 2b: Desulfurization start1 2-Hexanone + Diethyl Carbonate reagents1 NaH, Ether start1->reagents1 1. Add reagents product1 Ethyl 3-oxoheptanoate reagents1->product1 2. Reflux, Workup reagents2a Thiourea, NaOMe, Methanol product1->reagents2a 3. Add reagents product2a 2-Thio-6-propyluracil reagents2a->product2a 4. Reflux reagents2b Raney Nickel, Aq. Ammonia product2a->reagents2b 5. Add reagents product2b This compound reagents2b->product2b 6. Reflux, Workup

Caption: High-yield synthesis of this compound via a thiouracil intermediate.

References

6-Propylpyrimidin-4-ol: An Essential Intermediate in the Synthesis of the Antiplatelet Drug Ticagrelor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-01

Introduction

6-Propylpyrimidin-4-ol and its derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds. A prominent example is the use of a closely related analog, 2-(propylthio)pyrimidine-4,6-diol, in the industrial production of Ticagrelor, a potent and selective P2Y12 receptor antagonist. Ticagrelor is a critical antiplatelet medication used to prevent thrombotic events such as heart attacks and strokes. This document provides detailed application notes and protocols for the synthesis of key pyrimidine intermediates leading to the production of Ticagrelor, highlighting the significance of the this compound scaffold in medicinal chemistry.

Data Presentation

The synthesis of the key intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, involves a multi-step process starting from 2-thiobarbituric acid. The following tables summarize the quantitative data for each principal step.

Table 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

ParameterValueReference
Starting Material2-Thiobarbituric acid[1]
Key Reagentsn-Propyl bromide, Sodium hydroxide, Methanol, Water[2]
Reaction Time~20-30 hours[2][3]
Temperature20-35°C[1][3]
Yield65.7% - 81.2%[2][4]
Purity (HPLC)>90%[4]

Table 2: Synthesis of 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine

ParameterValueReference
Starting Material2-(Propylthio)pyrimidine-4,6-diol[4]
Key ReagentsFuming nitric acid, Acetic acid[4]
Reaction Time~1 hour[4]
Temperature25-30°C[4]
Yield~81.2%[2]
Purity (HPLC)High Purity[4]

Table 3: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

ParameterValueReference
Starting Material4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine[2]
Key ReagentsPhosphorus oxychloride, N,N-Diisopropylethylamine[2]
Reaction Time~4 hours[2]
Temperature110-115°C[2]
Yield87.5%[2]
Purity (HPLC)>95%[5]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Protocol 1: Synthesis of 2-(Propylthio)pyrimidine-4,6-diol

  • In a suitable reaction vessel, add 2-thiobarbituric acid (100 g) to water (250 ml) with stirring.[1]

  • Prepare a solution of sodium hydroxide (63.13 g) in water (147.35 ml) and add it to the mixture over 15-20 minutes, maintaining the temperature at 20-25°C.[1]

  • Stir the resulting mixture for 40 minutes at 20-25°C, then add an additional 200 ml of water.[1]

  • Raise the temperature to 30-35°C and add methanol (200 ml).[1]

  • Add n-propyl bromide (123.36 g) to the reaction mixture while maintaining the temperature at 30-35°C.[1]

  • Stir the reaction for approximately 30 hours.[3]

  • After the reaction is complete, cool the mixture and adjust the pH to below 2 with dilute hydrochloric acid to precipitate the product.[3]

  • Filter the solid, wash with water, and dry under reduced pressure to obtain 2-(propylthio)pyrimidine-4,6-diol.

Protocol 2: Synthesis of 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine

  • In a reaction flask, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (6.9g, 30mmol) to a mixture of fuming nitric acid and acetic acid.[2]

  • Maintain the reaction temperature at 25-30°C and stir for approximately 1 hour.[4]

  • Upon completion of the reaction (monitored by TLC), slowly pour the reaction mixture into 100 mL of ice water to precipitate the product.[2]

  • Stir the slurry for 15 minutes.[2]

  • Filter the precipitate, wash with water, and dry to yield the nitrated product.

Protocol 3: Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

  • To a reaction flask, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine (6.9g, 30mmol) and phosphorus oxychloride (15g).[2]

  • Add N,N-diisopropylethylamine (7.2 g) while keeping the temperature below 25°C.[2]

  • Heat the reaction mixture to 110-115°C and maintain for 4 hours.[2]

  • Monitor the reaction completion by TLC.[2]

  • After cooling to room temperature, slowly pour the reaction mixture into 100 mL of water.[2]

  • Extract the product with toluene (2x).[2]

  • Combine the organic phases, wash successively with saturated sodium bicarbonate solution, saturated brine, and water.[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.[2]

Mandatory Visualization

Logical Relationship of Key Compounds in Ticagrelor Synthesis

G A 2-Thiobarbituric Acid B 2-(Propylthio)pyrimidine- 4,6-diol A->B S-Propylation C 4,6-Dihydroxy-5-nitro- 2-(propylthio)pyrimidine B->C Nitration D 4,6-Dichloro-5-nitro- 2-(propylthio)pyrimidine C->D Chlorination E Ticagrelor D->E Further Synthetic Steps

Caption: Logical flow from starting material to the key intermediate and final drug.

Experimental Workflow for the Synthesis of 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine

G cluster_0 Step 1: S-Propylation cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A0 Start: 2-Thiobarbituric Acid A1 Reaction with n-Propyl Bromide & NaOH A0->A1 A2 Acidification (HCl) A1->A2 A3 Filtration & Drying A2->A3 A4 Product 1: 2-(Propylthio)pyrimidine-4,6-diol A3->A4 B0 Start: Product 1 A4->B0 B1 Reaction with Fuming Nitric Acid B0->B1 B2 Precipitation in Ice Water B1->B2 B3 Filtration & Drying B2->B3 B4 Product 2: 4,6-Dihydroxy-5-nitro-2-(propylthio)pyrimidine B3->B4 C0 Start: Product 2 B4->C0 C1 Reaction with POCl3 C0->C1 C2 Aqueous Work-up C1->C2 C3 Extraction with Toluene C2->C3 C4 Drying & Concentration C3->C4 C5 Final Intermediate: 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine C4->C5

Caption: Step-wise experimental workflow for the synthesis of the key Ticagrelor intermediate.

Signaling Pathway of Ticagrelor (P2Y12 Receptor Antagonist)

G cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 activates Gi Gi Protein P2Y12->Gi activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 inhibits AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates VASP VASP Phosphorylation PKA->VASP promotes Aggregation Platelet Aggregation VASP->Aggregation inhibits

Caption: Ticagrelor inhibits the P2Y12 receptor, preventing ADP-mediated platelet aggregation.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl-aryl compounds. This application note provides a detailed overview and experimental protocols for the Suzuki cross-coupling reaction of 6-chloropyrimidin-4-ol and its derivatives. These compounds are valuable intermediates in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other biologically active molecules.[1][2]

The presence of the 4-hydroxyl group, which exists in tautomeric equilibrium with the pyrimidin-4-one form, can influence the electronic properties of the pyrimidine ring and, consequently, its reactivity in cross-coupling reactions. This document outlines optimized reaction conditions, catalyst systems, and detailed protocols to facilitate the successful synthesis of 6-arylpyrimidin-4-ol derivatives.

General Reaction Scheme

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron species (typically a boronic acid or its ester) with a halide or pseudohalide. In the context of this application note, the reaction is as follows:

A generalized scheme for the Suzuki cross-coupling of 6-chloropyrimidin-4-ol.

Data Presentation: Optimized Reaction Conditions

The successful Suzuki cross-coupling of 6-chloropyrimidin-4-ol derivatives is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize various reported conditions for the Suzuki coupling of related chloropyrimidines, which can serve as a starting point for optimization.

Table 1: Catalyst and Ligand Systems

Catalyst PrecursorLigandCatalyst Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (integrated)0.5 - 5Commonly used, commercially available, and effective for many substrates.[3][4]
Pd₂(dba)₃P(t-Bu)₃1 - 2Highly active catalyst system, particularly for less reactive chlorides.[5]
PdCl₂(dppf)dppf (integrated)3 - 5Effective for a broad range of aryl and heteroaryl couplings.[6]
Pd(OAc)₂SPhos2 - 4Buchwald ligand-based system, often showing high reactivity and functional group tolerance.

Table 2: Base and Solvent Combinations

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O (2:1 to 4:1)80 - 110A robust and widely used system for Suzuki couplings of heteroaryl chlorides.[4]
K₃PO₄1,4-Dioxane80 - 100A slightly stronger base that can be effective for challenging couplings.[3]
NaHCO₃DME / H₂O85A milder base, suitable for substrates with base-sensitive functional groups.[7]
Cs₂CO₃Dioxane80 - 100Often used with hindered substrates or when stronger activation is needed.
KFTHF50A milder, fluoride-based activation of the boronic acid.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki cross-coupling reaction with a 6-chloropyrimidin-4-ol derivative.

Materials and Reagents:

  • 6-Chloropyrimidin-4-ol derivative (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and water, in a 4:1 ratio, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the 6-chloropyrimidin-4-ol derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine completion (typically 2-24 hours). For microwave-assisted reactions, a shorter reaction time (15-60 minutes) at a similar or slightly higher temperature is often sufficient.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylpyrimidin-4-ol derivative.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Ln pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex R1-X oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)Ln-R2 pd2_complex->pd2_r1r2 R2-B(OR)2 (Base) transmetalation Transmetalation pd2_r1r2->pd0 product R1-R2 pd2_r1r2->product reductive_elimination Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow start Combine Reactants: 6-chloropyrimidin-4-ol, arylboronic acid, catalyst, base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert solvent Add Degassed Solvents (e.g., Dioxane/H2O) inert->solvent heat Heat and Stir (Conventional or Microwave) solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Dry and Concentrate Organic Layer workup->purify chromatography Purify by Column Chromatography purify->chromatography end Characterize Pure Product chromatography->end

A typical experimental workflow for the Suzuki cross-coupling reaction.

Logical Relationships of Reaction Parameters

Logic cluster_input Reaction Parameters cluster_output Reaction Outcome Catalyst Catalyst Yield Yield Catalyst->Yield Reaction Time Reaction Time Catalyst->Reaction Time Base Base Base->Yield Side Products Side Products Base->Side Products Solvent Solvent Solvent->Yield Solvent->Reaction Time Temperature Temperature Temperature->Yield Temperature->Reaction Time Temperature->Side Products

Logical relationships between key reaction parameters and outcomes.

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis of 6-arylpyrimidin-4-ol derivatives, which are of significant interest in drug discovery. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively utilize this powerful transformation. Careful selection and optimization of the catalyst, base, and solvent system are crucial for achieving high yields and purity. The provided workflows and logical diagrams serve as a visual aid to streamline the experimental process and troubleshooting.

References

Application Notes and Protocols for N-alkylation of 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 6-propylpyrimidin-4-ol, a common synthetic transformation in medicinal chemistry and drug development. The protocols outlined below are based on established methods for the alkylation of analogous pyrimidinone systems.

Introduction

The N-alkylation of pyrimidine derivatives is a crucial step in the synthesis of a wide array of biologically active molecules. The pyrimidine scaffold is a core component of many pharmaceuticals, and functionalization at the nitrogen atoms can significantly modulate the pharmacological properties of these compounds. This compound possesses two nitrogen atoms that could potentially undergo alkylation, as well as an oxygen atom, leading to possible O-alkylation. The regioselectivity of the alkylation (N1 vs. N3 vs. O4) is a key challenge and is often influenced by the reaction conditions. This note details two common and effective methods for N-alkylation: a classical approach using an alkyl halide with a base and the Mitsunobu reaction.

Reaction Scheme

N_Alkylation_Scheme cluster_reactants Reactants cluster_products Products This compound Reaction Reaction This compound->Reaction Base or Mitsunobu Reagents + R-X R-X->Reaction Alkylating Agent N3-alkylated O4-alkylated Reaction->N3-alkylated Major/Minor Reaction->O4-alkylated Side Product N1-alkylated N1-alkylated Reaction->N1-alkylated Major/Minor

Caption: General reaction scheme for the alkylation of this compound.

Method 1: N-Alkylation using Alkyl Halide and Base

This method is a widely used and straightforward approach for N-alkylation. The choice of base and solvent can significantly influence the regioselectivity and yield of the reaction.

Experimental Protocol
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or THF), add the base (1.1 - 2.0 eq.).

  • Addition of Alkylating Agent: Add the alkyl halide (R-X, 1.0 - 1.5 eq.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 2-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter the mixture. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to isolate the desired N-alkylated product(s).

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the regioselectivity of the alkylation.

Summary of Reaction Conditions
ParameterRecommended ConditionsNotes
Solvent Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)The choice of solvent can affect the solubility of reactants and the reaction rate.
Base Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃)NaH is a stronger, non-nucleophilic base that requires an anhydrous solvent like THF or DMF. K₂CO₃ is a milder base often used in MeCN or DMF.
Alkylating Agent (R-X) Alkyl iodides > Alkyl bromides > Alkyl chloridesThe reactivity of the alkyl halide influences the reaction rate.
Temperature 25 °C to refluxHigher temperatures can increase the reaction rate but may also lead to more side products.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction provides a mild alternative for N-alkylation, particularly when using an alcohol as the alkylating agent.[1][2] This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter.

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq.), the desired alcohol (R-OH, 1.1-1.5 eq.), and triphenylphosphine (PPh₃, 1.1-1.5 eq.) in an anhydrous aprotic solvent such as THF or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq.), dropwise to the cooled solution. The addition is often accompanied by a color change.

  • Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced dialkyl hydrazinedicarboxylate as byproducts.

  • Purification: Purify the residue by column chromatography on silica gel. The byproducts can sometimes be challenging to remove completely. Trituration with a suitable solvent (e.g., diethyl ether) can sometimes help to precipitate out the triphenylphosphine oxide.

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Mitsunobu Reaction Components
ComponentRecommended ReagentsNotes
Solvent Anhydrous Tetrahydrofuran (THF), Anhydrous Dichloromethane (DCM)The reaction is sensitive to water.
Phosphine Triphenylphosphine (PPh₃)A common and cost-effective choice.
Azodicarboxylate Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)DIAD is often preferred as it is considered to be more stable.
Temperature 0 °C to room temperatureThe initial cooling is important to control the exothermic reaction.
Reaction Time 4 - 24 hoursReaction times can vary depending on the substrates.

Workflow Diagram

experimental_workflow start Start method_choice Choose Alkylation Method start->method_choice setup1 Dissolve this compound and base in solvent method_choice->setup1 Alkyl Halide setup2 Dissolve pyrimidinol, alcohol, and PPh3 in anhydrous solvent method_choice->setup2 Mitsunobu add_alkyl_halide Add alkyl halide setup1->add_alkyl_halide react1 Stir at specified temperature add_alkyl_halide->react1 monitor Monitor reaction (TLC or LC-MS) react1->monitor cool Cool to 0 °C setup2->cool add_dead_diad Add DEAD or DIAD dropwise cool->add_dead_diad react2 Stir and warm to RT add_dead_diad->react2 react2->monitor workup Reaction Work-up monitor->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the N-alkylation of this compound.

Discussion on Regioselectivity

The alkylation of this compound can potentially yield N1-alkyl, N3-alkyl, and O4-alkyl isomers. The ratio of these products is dependent on several factors:

  • Steric Hindrance: The propyl group at the 6-position may sterically hinder alkylation at the adjacent N1 position to some extent, potentially favoring alkylation at the N3 position.

  • Electronic Effects: The electronic nature of the pyrimidine ring influences the nucleophilicity of the different nitrogen and oxygen atoms.

  • Reaction Conditions: As a general observation in similar systems, polar aprotic solvents like DMF tend to favor N-alkylation, while less polar solvents might show different selectivity. The choice of base is also critical; for instance, using NaH to form the sodium salt of the pyrimidinol followed by alkylation can lead to different isomer ratios compared to using a weaker base like K₂CO₃.[3][4] The nature of the alkylating agent itself can also play a role.[3]

It is crucial to carefully analyze the product mixture to determine the regioselectivity of a specific reaction. Two-dimensional NMR techniques, such as HMBC and NOESY, can be invaluable for the unambiguous structural assignment of the resulting isomers.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkylating agents are often toxic and/or carcinogenic and should be handled with care.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

  • DEAD and DIAD are toxic and should be handled with caution. These reagents can also be shock-sensitive.[5]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Development of analytical methods for 6-Propylpyrimidin-4-ol quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Development of an Analytical Method for the Quantification of 6-Propylpyrimidin-4-ol

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including potential applications as kinase inhibitors and anti-cancer agents. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This application note describes a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in bulk drug substances.

The developed method is sensitive, specific, and robust, making it suitable for routine analysis in a research and quality control environment. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy and reliability.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.

Experimental Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing Standard_Stock Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Stock->Working_Standards Dilution HPLC_System HPLC System with UV Detector Working_Standards->HPLC_System Injection Sample_Solution Prepare Sample Solution Sample_Solution->HPLC_System Injection Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration and Quantification Data_Acquisition->Peak_Integration Report_Generation Report Generation Peak_Integration->Report_Generation

Caption: Experimental workflow for this compound quantification.

Methodology

Instrumentation and Chromatographic Conditions

A validated reverse-phase HPLC method was developed for the quantification of this compound.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used for separation.[1][2]

  • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) was employed.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the bulk drug substance equivalent to 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase. Further dilute to a final concentration within the calibration range.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[2] Samples of this compound were subjected to stress conditions including acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H₂O₂), and heat (80 °C). The chromatograms of the stressed samples showed no interference from degradation products at the retention time of the this compound peak, confirming the specificity of the method.

Quantitative Data Summary

The following table summarizes the quantitative data obtained during method validation.

ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 2.0%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3

Signaling Pathway (Hypothetical)

For illustrative purposes, a hypothetical signaling pathway where this compound might act as a kinase inhibitor is presented below.

Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Promotes 6_Propylpyrimidin_4_ol This compound 6_Propylpyrimidin_4_ol->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Protocol: Quantification of this compound by HPLC

1.0 Objective

To provide a detailed procedure for the quantitative determination of this compound in a bulk drug substance using a validated HPLC method.

2.0 Scope

This protocol is applicable to the analysis of this compound in bulk powder form.

3.0 Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Formic Acid (AR Grade)

  • Water (Milli-Q or equivalent)

  • Methanol (HPLC Grade)

4.0 Instrumentation

  • HPLC system with a DAD or UV detector

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

5.0 Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 10% A, 90% B

    • 20-25 min: 10% A, 90% B

    • 25-30 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 260 nm

  • Injection Volume: 10 µL

6.0 Procedure

6.1 Preparation of Mobile Phase

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of water, mix well, and degas.

  • Mobile Phase B: Degas HPLC grade acetonitrile.

6.2 Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate to dissolve. Make up to the mark with methanol and mix well.

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions in the mobile phase to cover the concentration range of 1-100 µg/mL.

6.3 Preparation of Sample Solution

  • Accurately weigh about 25 mg of the this compound bulk drug sample into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate to dissolve.

  • Make up to the mark with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

6.4 System Suitability

  • Inject the working standard solution (e.g., 50 µg/mL) five times.

  • The % RSD for the peak area should be not more than 2.0%.

  • The theoretical plates should be not less than 2000.

  • The tailing factor should be not more than 2.0.

6.5 Analysis

  • Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

7.0 Calculation

Calculate the percentage assay of this compound in the sample using the following formula:

Where:

  • Area_sample = Peak area of this compound in the sample solution

  • Area_standard = Peak area of this compound in the standard solution

  • Conc_standard = Concentration of the standard solution (µg/mL)

  • Conc_sample = Concentration of the sample solution (µg/mL)

The described HPLC method is precise, accurate, and specific for the quantification of this compound. The method is suitable for routine quality control analysis and for stability studies of the bulk drug substance.

References

Application Note: Scale-up Synthesis and Preclinical Evaluation of 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable synthetic protocol for 6-Propylpyrimidin-4-ol, a promising heterocyclic scaffold for drug discovery. The described method is amenable to large-scale production, making it suitable for supplying material for extensive preclinical evaluation. Furthermore, this document outlines a comprehensive protocol for the preclinical assessment of this compound as a potential kinase inhibitor for oncology applications, including in vitro cytotoxicity and kinase inhibition assays. All experimental data is presented in a clear, tabular format, and key workflows are visualized using diagrams.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. Their ability to mimic the purine bases of DNA and RNA allows them to interact with a wide range of biological targets, including kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The substituted pyrimidin-4-ol scaffold, in particular, has attracted significant attention for its potential as a privileged structure for the development of targeted therapies. This compound is a representative member of this class, and its efficient synthesis is a critical step towards unlocking its therapeutic potential. This application note provides a detailed, scalable synthetic route and a strategic approach for its preclinical evaluation.

Scale-up Synthesis of this compound

The synthesis of this compound can be efficiently achieved on a large scale via a one-pot condensation reaction between ethyl 3-oxohexanoate and formamidine acetate. This method offers high yields and avoids the isolation of intermediates, streamlining the production process.

Experimental Protocol: One-Pot Synthesis
  • Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with ethanol (10 L) and sodium metal (230 g, 10 mol) is added portion-wise under a nitrogen atmosphere, maintaining the temperature below 50°C.

  • Reagent Addition: After the complete dissolution of sodium, ethyl 3-oxohexanoate (1.58 kg, 10 mol) is added dropwise over 1 hour, maintaining the internal temperature at 25-30°C.

  • Condensation: Formamidine acetate (1.04 kg, 10 mol) is then added in one portion.

  • Reaction: The reaction mixture is heated to reflux (approximately 78°C) and maintained for 12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting solid is suspended in water (10 L) and acidified to pH 5-6 with concentrated hydrochloric acid.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water (2 x 2 L), and dried under vacuum at 50°C to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization from ethanol.

Diagram of the Synthetic Workflow

G cluster_synthesis Scale-up Synthesis Workflow start Charge Reactor with Ethanol and Sodium Metal add_ester Add Ethyl 3-Oxohexanoate start->add_ester add_formamidine Add Formamidine Acetate add_ester->add_formamidine reflux Heat to Reflux (12h) add_formamidine->reflux workup Solvent Removal and Acidification reflux->workup isolate Filtration and Drying workup->isolate purify Recrystallization isolate->purify product This compound purify->product

Caption: Workflow for the scale-up synthesis of this compound.

Quantitative Data
ParameterValue
Starting Material (Scale)10 mol
Yield85-90%
Purity (HPLC)>98%
Melting Point142-144 °C
¹H NMR (400 MHz, DMSO-d₆) δ 12.10 (s, 1H), 7.95 (s, 1H), 6.10 (s, 1H), 2.40 (t, J=7.4 Hz, 2H), 1.60 (m, 2H), 0.90 (t, J=7.4 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆) δ 165.2, 162.5, 148.8, 108.1, 35.7, 21.3, 13.9
MS (ESI+) m/z 139.09 [M+H]⁺

Preclinical Evaluation of this compound

Based on the prevalence of pyrimidine scaffolds in kinase inhibitors, a preclinical evaluation of this compound is proposed to assess its potential as an anticancer agent targeting a relevant kinase pathway.

Hypothetical Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

Many cancers exhibit aberrant activation of pro-survival signaling pathways driven by kinases such as AKT or ERK. This compound is hypothesized to inhibit an upstream kinase in one of these pathways, leading to the downregulation of pro-survival signals and induction of apoptosis in cancer cells.

Diagram of the Hypothesized Signaling Pathway

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds UpstreamKinase Upstream Kinase (Target of 6-PP-4-ol) RTK->UpstreamKinase Activates ProSurvivalKinase Pro-Survival Kinase (e.g., AKT) UpstreamKinase->ProSurvivalKinase Activates DownstreamEffectors Downstream Effectors ProSurvivalKinase->DownstreamEffectors Activates Apoptosis Apoptosis ProSurvivalKinase->Apoptosis CellSurvival Cell Survival & Proliferation DownstreamEffectors->CellSurvival Inhibitor This compound Inhibitor->UpstreamKinase

Caption: Hypothesized inhibition of a pro-survival kinase pathway by this compound.

Experimental Protocols: Preclinical Assays
  • In Vitro Cytotoxicity Assay (MTT Assay):

    • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous cell line (e.g., MCF-10A) will be used.

    • Procedure: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound (0.1 to 100 µM) for 72 hours.

    • Endpoint: Cell viability is assessed using the MTT reagent, and the IC₅₀ (half-maximal inhibitory concentration) is calculated.

  • Kinase Inhibition Assay (Biochemical Assay):

    • Target Kinase: Based on screening or in silico modeling, a specific kinase (e.g., a member of the PI3K/AKT/mTOR or MAPK/ERK pathway) will be selected.

    • Procedure: The inhibitory activity of this compound against the purified recombinant kinase is measured using a luminescence-based or fluorescence-based assay that quantifies ATP consumption or substrate phosphorylation.

    • Endpoint: The IC₅₀ value for kinase inhibition is determined.

  • Western Blot Analysis:

    • Objective: To confirm the on-target effect of this compound in cells.

    • Procedure: Cancer cells are treated with this compound at concentrations around its IC₅₀. Cell lysates are then analyzed by Western blotting for the phosphorylation status of the target kinase and its downstream effectors.

    • Endpoint: A dose-dependent decrease in the phosphorylation of the target kinase and its substrates.

Quantitative Data from Preclinical Assays (Hypothetical)
AssayCell Line / TargetIC₅₀ (µM) [Mean ± SD]
MTT Cytotoxicity MCF-75.2 ± 0.8
A5498.1 ± 1.2
HCT1166.5 ± 0.9
MCF-10A> 100
Kinase Inhibition Upstream Kinase X0.8 ± 0.1

Conclusion

The described synthetic protocol for this compound is efficient, scalable, and provides high-purity material suitable for preclinical development. The proposed preclinical evaluation strategy, focusing on its potential as a kinase inhibitor, provides a clear path for investigating its therapeutic potential in oncology. The favorable hypothetical cytotoxicity profile against cancer cell lines, coupled with a potent kinase inhibitory activity, underscores the potential of this compound as a lead compound for further optimization and in vivo studies.

Functionalization of 6-Propylpyrimidin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of the pyrimidine ring of 6-Propylpyrimidin-4-ol. The methodologies described herein are based on established pyrimidine chemistry and are intended to serve as a comprehensive guide for the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery.

Overview of Functionalization Strategies

The pyrimidine core is a key scaffold in numerous biologically active compounds. The functionalization of this compound can be achieved through various organic reactions, primarily targeting the C2, C5, and the hydroxyl group at the C4 position. Key transformation strategies include electrophilic substitution, nucleophilic substitution on a pre-functionalized ring, and palladium-catalyzed cross-coupling reactions.

This guide will focus on three primary classes of reactions for the derivatization of this compound:

  • Halogenation: Introduction of a halogen atom (Cl, Br) at the C5 position, creating a versatile handle for subsequent cross-coupling reactions.

  • Nitration: Introduction of a nitro group at the C5 position, which can be further reduced to an amino group for diverse derivatization.

  • Palladium-Catalyzed Cross-Coupling Reactions: Utilization of halogenated this compound derivatives to form carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents. Specifically, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination will be detailed.

Experimental Protocols

Halogenation of this compound (C5-Position)

This protocol describes the chlorination and bromination of the C5 position of the pyrimidine ring, a crucial step for enabling further functionalization through cross-coupling reactions.

Workflow for Halogenation:

Start This compound Reagent Halogenating Agent (NCS or NBS) Start->Reagent Add Solvent Solvent (e.g., DMF, Acetonitrile) Reagent->Solvent Dissolve Reaction Reaction at Room Temperature Solvent->Reaction Stir Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Halo-6-propylpyrimidin-4-ol Purification->Product

Caption: Halogenation Workflow

Protocol for C5-Chlorination:

  • To a solution of this compound (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add N-chlorosuccinimide (NCS, 1.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-chloro-6-propylpyrimidin-4-ol.

Protocol for C5-Bromination:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (NBS, 1.1 mmol).

  • Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water (30 mL) and ethyl acetate (30 mL).

  • Separate the organic layer, wash with saturated sodium thiosulfate solution (15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield 5-bromo-6-propylpyrimidin-4-ol.

Table 1: Summary of Halogenation Reactions

ReactionHalogenating AgentSolventTypical Reaction TimeTypical Yield
Chlorination N-Chlorosuccinimide (NCS)DMF12-24 h70-85%
Bromination N-Bromosuccinimide (NBS)Acetonitrile4-8 h75-90%
Nitration of this compound (C5-Position)

This protocol details the introduction of a nitro group at the C5 position, a precursor for the synthesis of 5-amino-6-propylpyrimidin-4-ol.

Protocol for C5-Nitration:

  • Cool a mixture of fuming nitric acid (2 mL) and concentrated sulfuric acid (2 mL) to 0°C in an ice bath.

  • Slowly add this compound (1.0 mmol) to the cooled acid mixture with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (50 g).

  • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 5-nitro-6-propylpyrimidin-4-ol.

Table 2: Summary of Nitration Reaction

ReagentsTemperatureTypical Reaction TimeTypical Yield
Fuming HNO₃ / H₂SO₄0-5°C1-2 h60-75%

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and various aryl or heteroaryl boronic acids.[1][2][3][4][5]

Reaction Scheme for Suzuki-Miyaura Coupling:

Substrate 5-Bromo-6-propylpyrimidin-4-ol Reaction Heat (e.g., 80-100°C) Substrate->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product 5-Aryl-6-propylpyrimidin-4-ol Reaction->Product

Caption: Suzuki-Miyaura Coupling

Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine 5-bromo-6-propylpyrimidin-4-ol (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (30 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the 5-aryl-6-propylpyrimidin-4-ol derivative.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperatureTypical Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100°C50-85%
Pd(dppf)Cl₂Cs₂CO₃Toluene/H₂O90°C60-90%
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming a carbon-nitrogen bond between the C5 position of the pyrimidine and a primary or secondary amine.[6][7][8][9][10]

Reaction Scheme for Buchwald-Hartwig Amination:

Substrate 5-Bromo-6-propylpyrimidin-4-ol Reaction Heat (e.g., 90-110°C) Substrate->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Product 5-Amino-6-propylpyrimidin-4-ol Derivative Reaction->Product

Caption: Buchwald-Hartwig Amination

Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried reaction tube, add 5-bromo-6-propylpyrimidin-4-ol (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand like Xantphos (0.04 mmol), and a base such as sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add a dry, degassed solvent such as toluene or dioxane (5 mL).

  • Seal the tube and heat the reaction mixture at 90-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 5-amino-6-propylpyrimidin-4-ol derivative.

Table 4: Typical Conditions for Buchwald-Hartwig Amination

Catalyst / LigandBaseSolventTemperatureTypical Yield
Pd₂(dba)₃ / XantphosNaOtBuToluene100-110°C55-80%
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane90-100°C60-85%

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Material Safety Data Sheet (MSDS) for each reagent before use.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere where necessary.

  • Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme caution.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Propylpyrimidin-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the widely used cyclocondensation reaction between ethyl 3-oxohexanoate and formamide in the presence of a base.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield is a common issue in the synthesis of this compound. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Suboptimal Base Concentration: The concentration of the base (e.g., sodium ethoxide) is crucial for the cyclocondensation reaction.

    • Solution: Ensure the base is freshly prepared and used in the correct stoichiometric amount. An excess or insufficient amount of base can lead to side reactions or an incomplete reaction.

  • Moisture in Reaction: The presence of water can hydrolyze the starting ester and the base, leading to reduced yield.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Loss During Workup and Purification: The product might be lost during extraction or recrystallization.

    • Solution: Optimize the workup procedure. Ensure the pH is correctly adjusted to precipitate the product. For recrystallization, choose a solvent system that provides good recovery.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The formation of byproducts can complicate purification and reduce the overall yield.

  • Self-condensation of Ethyl 3-oxohexanoate: The β-keto ester can undergo self-condensation in the presence of a strong base.

    • Solution: Add the base to the reaction mixture at a controlled rate, preferably at a lower temperature, to minimize self-condensation.

  • Hydrolysis of Ethyl 3-oxohexanoate: As mentioned, moisture can lead to the hydrolysis of the ester to 3-oxohexanoic acid, which will not participate in the desired reaction.

    • Solution: Maintain anhydrous reaction conditions.

  • Formation of N,N'-diformyl-1,1-diaminoethene: Formamide can dehydrate and dimerize under certain conditions.

    • Solution: Control the reaction temperature and use an appropriate excess of formamide.

Q3: The isolated product is difficult to purify. What is the recommended purification method?

A3: Purification of this compound is typically achieved through recrystallization.

  • Choosing the Right Solvent: The choice of solvent is critical for effective purification.

    • Solution: A common and effective solvent system for the recrystallization of 6-alkyl-4-hydroxypyrimidines is a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals. Other potential solvent systems include ethyl acetate/hexane and isopropanol.

  • Oiling Out: The product may separate as an oil instead of crystals during recrystallization.

    • Solution: This often occurs if the solution is cooled too quickly or if the solvent is not ideal. Try cooling the solution more slowly or using a different solvent system. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Q4: How does the choice of base affect the reaction outcome?

A4: The base plays a critical role in deprotonating the formamide and catalyzing the cyclocondensation.

  • Common Bases: Sodium ethoxide, prepared in situ from sodium metal and ethanol, is a commonly used and effective base for this reaction. Sodium methoxide can also be used.

  • Effect of Base Strength: A sufficiently strong base is required to drive the reaction to completion. Weaker bases may result in lower yields and longer reaction times.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of this compound. This data is compiled from general principles of pyrimidine synthesis and may require further optimization for specific laboratory conditions.

ParameterCondition ACondition BCondition CExpected Outcome
Base Sodium EthoxideSodium MethoxidePotassium CarbonateSodium ethoxide and methoxide generally provide higher yields. Potassium carbonate is often too weak for this transformation.
Solvent EthanolMethanolTHFEthanol is commonly used as it is the solvent for preparing sodium ethoxide.
Temperature 80°C (Reflux)60°CRoom TemperatureRefluxing temperature is typically required to drive the reaction to completion in a reasonable timeframe.
Reaction Time 6 hours12 hours24 hoursReaction time should be optimized by monitoring with TLC. Longer times may be necessary at lower temperatures.
Yield (%) 70-80%65-75%< 20%Higher temperatures and appropriate base selection lead to significantly better yields.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Ethyl 3-oxohexanoate

  • Formamide

  • Sodium metal

  • Anhydrous Ethanol

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.2 equivalents) in small pieces to the ethanol. The mixture will heat up and evolve hydrogen gas. Stir until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add formamide (3 equivalents).

  • Addition of β-Keto Ester: Add ethyl 3-oxohexanoate (1 equivalent) dropwise to the reaction mixture at room temperature over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the resulting residue in water and acidify with concentrated HCl to a pH of approximately 5-6. A white precipitate of this compound should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Mandatory Visualization

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for the synthesis of this compound and the logical steps for troubleshooting common issues.

G start Start Synthesis reagents Combine Ethyl 3-oxohexanoate, Formamide, and Base start->reagents reaction Heat to Reflux (6-8 hours) reagents->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Workup: Quench, Acidify, Precipitate tlc->workup Reaction Complete purification Purification: Recrystallization workup->purification product Pure this compound purification->product optimize_purification Optimize Purification purification->optimize_purification Low Recovery low_yield Low Yield? product->low_yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_products Side Products? low_yield->side_products No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Yes check_base Check Base Quality/Quantity incomplete_rxn->check_base No anhydrous Ensure Anhydrous Conditions side_products->anhydrous Yes control_addition Control Reagent Addition side_products->control_addition No increase_time_temp->reaction check_base->reagents anhydrous->reagents optimize_purification->purification control_addition->reagents

Caption: Workflow for this compound synthesis and troubleshooting.

Technical Support Center: Purification of 6-Propylpyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-propylpyrimidin-4-ol via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For pyrimidine derivatives, common solvents to consider include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof.[1][2] A good starting point is to test solubility in small amounts of these solvents.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, it could be due to insufficient solvent or an inappropriate solvent choice. Gradually add more solvent in small portions to the heated mixture.[3][4] If the compound remains insoluble even with a large volume of solvent, it is likely that the chosen solvent is unsuitable. In such cases, a different solvent or a solvent mixture should be tried. For poorly soluble compounds, solvents like DMF or DMSO can be used, followed by the addition of an anti-solvent to induce crystallization.[1]

Q3: No crystals are forming as the solution cools. What is the problem?

A3: A lack of crystal formation is a common issue in recrystallization.[3] This can be due to several factors:

  • Too much solvent was used: If the solution is too dilute, the saturation point may not be reached upon cooling. Try evaporating some of the solvent to increase the concentration.[5]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce nucleation.

  • Cooling too slowly or too quickly: Allow the solution to cool gradually to room temperature, and then place it in an ice bath to maximize crystal formation.[3]

Q4: The recrystallization process resulted in a very low yield. How can I improve it?

A4: A low yield can be disappointing but is often correctable.[5] Common causes for low yield include:

  • Using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[5]

  • Premature crystallization during a hot filtration step.

  • Filtering the crystals before crystallization is complete. To improve the yield, minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is sufficiently cooled before filtration to maximize precipitation.

Q5: My final product appears oily or as a precipitate instead of crystals. What went wrong?

A5: The formation of an oil or precipitate suggests that the compound is coming out of solution too rapidly or at a temperature above its melting point.[3][5] This can be addressed by:

  • Reheating the solution and adding a small amount of additional solvent to ensure the compound stays in solution for a longer period during cooling.[5]

  • Ensuring a slow and gradual cooling process.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
Compound will not dissolve Insufficient solvent volume.Add more solvent in small increments until the compound dissolves.[4]
Inappropriate solvent choice.Test the solubility of the compound in a range of different solvents to find a more suitable one.
No crystal formation upon cooling The solution is too dilute (too much solvent used).Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[5]
Supersaturation of the solution.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.
Low yield of purified product A significant amount of product remains dissolved in the mother liquor.Minimize the volume of hot solvent used. Ensure the solution is thoroughly cooled before filtration.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Formation of an oil or precipitate The compound is precipitating too quickly.Reheat the mixture, add a small amount of extra solvent, and allow it to cool more slowly.[5]
The melting point of the compound is below the temperature of crystallization.Consider using a solvent with a lower boiling point.
Colored impurities in the final product Colored impurities were not removed during the process.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The exact solvent and volumes should be determined through preliminary solubility tests.

  • Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a chosen solvent (e.g., ethanol). Observe the solubility at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate or in a water bath). Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Visualizations

Recrystallization_Workflow A Start: Crude this compound B Add minimal hot solvent A->B C Compound Dissolves B->C D Hot Filtration (if needed) C->D E Cool solution slowly D->E F Crystals form E->F G Isolate crystals (vacuum filtration) F->G H Wash with cold solvent G->H I Dry crystals H->I J End: Pure this compound I->J

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield OilingOut Oiling Out Start->OilingOut TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent PrematureCrystallization Premature crystallization? LowYield->PrematureCrystallization CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes ScratchOrSeed Scratch flask or add seed crystal TooMuchSolvent->ScratchOrSeed No ReheatAndFilterHot Reheat and filter while hot PrematureCrystallization->ReheatAndFilterHot Yes MinimizeSolvent Minimize solvent volume PrematureCrystallization->MinimizeSolvent No CoolSlowly Cool more slowly CoolingTooFast->CoolSlowly Yes AddMoreSolvent Reheat and add more solvent CoolingTooFast->AddMoreSolvent No

References

Technical Support Center: Synthesis of 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-Propylpyrimidin-4-ol. The primary synthetic route discussed is the condensation of ethyl 3-oxoheptanoate with urea.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the cyclocondensation reaction of a β-ketoester, specifically ethyl 3-oxoheptanoate, with urea in the presence of a base, such as sodium ethoxide. This is a variation of the classical Pinner synthesis.

Q2: My reaction yield is significantly lower than expected. What are the potential causes?

A2: Low yields can be attributed to several factors. Incomplete reaction is a common issue. Additionally, side reactions such as hydrolysis of the starting β-ketoester or the formation of byproducts can reduce the yield of the desired product.[1] It is also crucial to ensure the purity of starting materials and the use of anhydrous reaction conditions.

Q3: I have an impurity with a similar polarity to my product, making purification difficult. What could this impurity be?

A3: A common impurity in this synthesis is a partially reacted intermediate, where the urea has added to the ketoester but has not yet cyclized. Another possibility is the formation of a bis-pyrimidine product if an excess of the β-ketoester is used relative to urea.

Q4: Can I use other reagents instead of urea?

A4: Yes, other C1-N-C1 synthons can be used, such as formamide or guanidine. The choice of reagent will affect the final product and may require different reaction conditions. For example, using guanidine would result in the formation of 2-amino-6-propylpyrimidin-4-ol.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low to No Product Formation 1. Inactive catalyst (base). 2. Insufficient reaction temperature or time. 3. Wet reagents or solvents.1. Use freshly prepared sodium ethoxide or a new bottle of a commercial base. 2. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Presence of a Major Side Product 1. Hydrolysis of β-ketoester: If water is present, ethyl 3-oxoheptanoate can hydrolyze to 3-oxoheptanoic acid, which can then decarboxylate.[2][3][4][5] 2. Self-condensation of β-ketoester: Under basic conditions, the β-ketoester can undergo self-condensation.1. Use anhydrous solvents and reagents. 2. Add the base slowly to the reaction mixture at a controlled temperature to minimize side reactions.
Formation of Multiple Products 1. Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of various byproducts. 2. Reaction temperature too high: High temperatures can promote side reactions.1. Carefully measure and use a slight excess of urea to ensure complete conversion of the β-ketoester. 2. Optimize the reaction temperature. Start with a lower temperature and gradually increase if necessary while monitoring the reaction progress.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the workup solvent. 2. Co-precipitation of impurities. 1. After acidification, cool the solution on an ice bath to maximize precipitation. If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.

Experimental Protocols

Synthesis of this compound

Materials:

  • Ethyl 3-oxoheptanoate

  • Urea

  • Sodium Ethoxide

  • Absolute Ethanol

  • Hydrochloric Acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

  • To this solution, add urea (1.2 equivalents).

  • Slowly add ethyl 3-oxoheptanoate (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent.

Visualizations

Main Reaction Pathway

main_reaction Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate Intermediate Intermediate Ethyl 3-oxoheptanoate->Intermediate Urea Urea Urea->Intermediate Base (NaOEt) Base (NaOEt) Base (NaOEt)->Intermediate This compound This compound Intermediate->this compound

Caption: Synthesis of this compound.

Side Reaction: Hydrolysis of β-Ketoester

side_reaction Ethyl 3-oxoheptanoate Ethyl 3-oxoheptanoate 3-Oxoheptanoic Acid 3-Oxoheptanoic Acid Ethyl 3-oxoheptanoate->3-Oxoheptanoic Acid Water Water Water->3-Oxoheptanoic Acid Hydrolysis Heptan-2-one Heptan-2-one 3-Oxoheptanoic Acid->Heptan-2-one Decarboxylation CO2 CO2 3-Oxoheptanoic Acid->CO2 Decarboxylation

Caption: Hydrolysis and decarboxylation side reaction.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield of this compound check_reaction Check TLC of Crude Product start->check_reaction unreacted_sm Unreacted Starting Material check_reaction->unreacted_sm Major spots are starting materials side_product Presence of Side Products check_reaction->side_product Major spots are not product or starting material optimize_conditions Optimize Reaction Conditions (Time, Temperature, Base) unreacted_sm->optimize_conditions check_purity Check Purity of Reagents and Anhydrous Conditions side_product->check_purity purification Optimize Purification (Recrystallization, Chromatography) side_product->purification end Improved Yield optimize_conditions->end check_purity->end purification->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Overcoming Poor Solubility of 6-Propylpyrimidin-4-ol in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 6-Propylpyrimidin-4-ol during experimental assays. While specific solubility data for this compound is not extensively documented in publicly available literature, the following guidance is based on established methods for enhancing the solubility of poorly soluble pyrimidine derivatives and other organic compounds in aqueous assay environments.

Troubleshooting Guide

Problem: Precipitation of this compound observed in aqueous assay buffer.

This is a common issue for hydrophobic compounds. The following steps provide a systematic approach to identify a suitable solvent system.

Initial Screening of Co-Solvents

The first step is often to test the effect of small amounts of organic co-solvents on the solubility of the compound in your aqueous buffer.

Experimental Protocol: Small-Scale Co-Solvent Solubility Screen

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, 10 mM.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of your stock solution with your aqueous assay buffer to achieve final desired assay concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • Co-Solvent Addition: To separate sets of wells, add a small percentage of a co-solvent. It is crucial to keep the final concentration of the organic solvent low, typically ≤1%, to avoid affecting the biological assay.

  • Observation: Incubate the plate under your standard assay conditions (e.g., temperature, time) and visually inspect for any precipitation. A microscope can be used for more sensitive detection of micro-precipitates.

  • Quantitative Analysis (Optional): If visual inspection is inconclusive, the amount of soluble compound can be quantified by taking an aliquot of the supernatant after centrifugation and analyzing it via HPLC-UV or a similar method.

Table 1: Common Co-Solvents for Initial Solubility Screening

Co-SolventTypical Starting Concentration in AssayNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1% (v/v)Widely used, but can be toxic to some cells at higher concentrations.
Ethanol0.5% - 2% (v/v)Generally well-tolerated by cells, but can be volatile.
Methanol0.5% - 2% (v/v)Can be more toxic than ethanol.
N,N-Dimethylformamide (DMF)0.1% - 1% (v/v)Use with caution due to potential toxicity.

A logical workflow for troubleshooting solubility is presented below.

solubility_workflow start Compound Precipitates in Assay Buffer check_cosolvent Try Common Co-solvents (e.g., DMSO, Ethanol) start->check_cosolvent is_soluble_cosolvent Soluble? check_cosolvent->is_soluble_cosolvent adjust_ph Adjust pH of Buffer is_soluble_cosolvent->adjust_ph No end_success Proceed with Assay is_soluble_cosolvent->end_success Yes is_soluble_ph Soluble? adjust_ph->is_soluble_ph use_surfactant Add a Surfactant (e.g., Tween-20, Triton X-100) is_soluble_ph->use_surfactant No is_soluble_ph->end_success Yes is_soluble_surfactant Soluble? use_surfactant->is_soluble_surfactant use_cyclodextrin Use a Cyclodextrin is_soluble_surfactant->use_cyclodextrin No is_soluble_surfactant->end_success Yes is_soluble_cyclodextrin Soluble? use_cyclodextrin->is_soluble_cyclodextrin is_soluble_cyclodextrin->end_success Yes end_failure Consider Compound Analogs or Formulation Strategies is_soluble_cyclodextrin->end_failure No

Caption: A decision-making workflow for addressing compound precipitation in assays.

Advanced Solubilization Techniques

If co-solvents alone are insufficient, more advanced techniques can be employed.

1. pH Modification

For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility.[1] As pyrimidinols can exhibit acidic or basic properties, testing a range of pH values is recommended.

Experimental Protocol: pH Optimization

  • Prepare a set of your assay buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Repeat the solubility test described above in each of these buffers.

  • Ensure the chosen pH is compatible with your biological system (e.g., enzyme activity, cell viability).

2. Use of Surfactants

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][2] This is particularly useful for cell-free assays.

Table 2: Common Surfactants for Solubility Enhancement

SurfactantTypeTypical Starting ConcentrationNotes
Tween-20Non-ionic0.01% - 0.1% (v/v)Commonly used in enzyme assays.[2]
Triton X-100Non-ionic0.01% - 0.1% (v/v)Can be cytotoxic.[2]
Pluronic F-68Non-ionic0.02% - 0.2% (w/v)Often used in cell culture.

The mechanism of micellar solubilization is depicted below.

micelle_solubilization cluster_micelle Micelle s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center compound 6-Propyl- pyrimidin-4-ol surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail

References

Technical Support Center: Optimization of Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrimidine rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrimidine ring?

A1: The most prevalent methods for pyrimidine ring synthesis are multicomponent reactions, which offer the advantage of forming complex molecules in a single step. Key methods include:

  • Biginelli Reaction: This is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, catalyzed by an acid.[1] It is widely used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.

  • Hantzsch Dihydropyridine Synthesis: While primarily for dihydropyridines, this method can be adapted for pyrimidine synthesis. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2][3]

  • Synthesis from β-Dicarbonyl Compounds: A general approach involves the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines, urea, or guanidine.[]

Q2: What are the critical parameters to control for optimizing pyrimidine synthesis?

A2: Several factors significantly influence the yield and purity of pyrimidine derivatives. Key parameters to optimize include:

  • Catalyst: Both Brønsted and Lewis acids can catalyze the reaction. The choice and amount of catalyst are crucial and can dramatically affect reaction times and yields.[5][6]

  • Solvent: The solvent can influence the tautomeric equilibrium of reactants, which in turn affects the reaction yield.[7] Solvent-free conditions have also proven to be effective and environmentally friendly.[8]

  • Temperature: Reaction temperature impacts the reaction rate. While some protocols require reflux, others can be performed at room temperature, especially with an efficient catalyst.[9]

  • Reactant Stoichiometry: The molar ratio of the reactants can affect the yield and formation of side products.

Q3: How do electron-donating or -withdrawing groups on the aldehyde affect the Biginelli reaction?

A3: The electronic nature of the substituent on the aromatic aldehyde has a significant impact on the reaction conditions. Electron-rich aldehydes tend to increase the overall rate of the reaction by stabilizing the carbocation intermediate, while electron-deficient aldehydes can slow down the reaction.[10]

Troubleshooting Guides

Issue 1: Low Yield in Biginelli Reaction

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Catalyst The choice of catalyst is critical. If using a classical HCl catalyst, consider switching to a more efficient Lewis acid such as Yb(OTf)₃, InCl₃, or a solid-supported catalyst which can significantly improve yields and shorten reaction times.[6]
Inappropriate Solvent The solvent choice can impact the equilibrium of the reactants. Experiment with different solvents, including polar protic (e.g., ethanol), polar aprotic (e.g., acetonitrile), or non-polar solvents (e.g., p-cymene).[7][11] Solvent-free conditions, such as ball milling, have also been shown to produce excellent yields.[12]
Suboptimal Temperature While the classical Biginelli reaction often requires heating, some modern catalytic systems work efficiently at room temperature. Conversely, if the reaction is sluggish at room temperature, gentle heating may be necessary.[9]
Decomposition of Reactants Urea can decompose at high temperatures, especially under microwave irradiation, which can reduce yield.[13] If using high temperatures, consider a shorter reaction time or a catalyst that allows for milder conditions.
Issue 2: Formation of Side Products

Possible Causes and Solutions:

Side ProductFormation MechanismMitigation Strategy
Knoevenagel Condensation Product Condensation of the aldehyde with the β-ketoester.This is a common intermediate. Ensuring the presence of a suitable catalyst and optimizing the reaction conditions to favor the subsequent cyclization can minimize its accumulation.
Benzal-bisurea Reaction of the aldehyde with two molecules of urea.This can occur if the reaction conditions do not favor the formation of the N-acyliminium ion. Using a Lewis acid catalyst can help to promote the desired reaction pathway.[14]
Hantzsch-type Dihydropyridine Can be a competing reaction pathway.Careful control of reactants and conditions is necessary. The Hantzsch reaction is favored by ammonia or ammonium acetate as the nitrogen source.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

IssueRecommended Approach
Removal of Catalyst If using a homogeneous catalyst, it may be difficult to remove. Consider using a heterogeneous or recyclable catalyst.[6] For acidic catalysts, a simple workup with a mild base can neutralize and help remove the catalyst.
Separation from Unreacted Starting Materials The product often precipitates from the reaction mixture. Washing the crude product with a suitable solvent (e.g., cold ethanol) can remove unreacted starting materials. Recrystallization is a common and effective method for purifying the final product.
Complex Reaction Mixture If multiple side products are formed, column chromatography may be necessary. For challenging separations of purine and pyrimidine derivatives, techniques like hydrophilic interaction chromatography (HILIC) can be effective.[15][16]

Data Presentation: Optimization of Reaction Conditions

Table 1: Influence of Different Catalysts on the Biginelli Reaction

Reaction Conditions: Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.5 mmol), 80°C

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1NoneAcetic Acid2445[9]
2ZnCl₂ (20)Acetic Acid592[9]
3FeCl₃ (20)Acetic Acid685[9]
4CuCl₂ (20)Acetic Acid682[9]
5Yb(OTf)₃ (2)None0.595[6]
6InCl₃ (15)Acetonitrile1.591[6]
7LiClO₄ (10)None292[6]
Table 2: Effect of Different Solvents on the Biginelli Reaction

Reaction Conditions: Benzaldehyde (4 mmol), Ethyl Acetoacetate (5 mmol), Urea (5 mmol), Bi(NO₃)₃ (5 mol%), Reflux, 2.5 h

EntrySolventDielectric ConstantYield (%)Reference
1Toluene2.3850[11]
2Dichloromethane9.0865[11]
3Tetrahydrofuran (THF)7.5870[11]
4Ethanol24.380[11]
5Methanol32.685[11]
6Acetonitrile37.595[11]

Experimental Protocols

Protocol 1: Biginelli Synthesis of Dihydropyrimidinone

This protocol describes a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using a Lewis acid catalyst.

Materials:

  • Aromatic aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Catalyst (e.g., ZnCl₂, 20 mol%)

  • Solvent (e.g., Acetic Acid, 5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst.

  • Add the solvent and a magnetic stir bar.

  • Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 80°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will often precipitate. If not, pour the mixture into crushed ice.

  • Collect the solid product by vacuum filtration and wash with cold water or ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Protocol 2: Hantzsch Synthesis of a Dihydropyridine Derivative

This protocol outlines the synthesis of a 1,4-dihydropyridine derivative, which is structurally related to pyrimidines.

Materials:

  • Aldehyde (e.g., 5-Bromothiophene-2-carboxyaldehyde) (0.01 mol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (0.02 mol)

  • Ammonium acetate (0.01 mol)

  • Catalyst (e.g., Ceric Ammonium Nitrate - CAN, 0.5 mmol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask, combine the aldehyde (0.01 mol), β-dicarbonyl compound (0.02 mol), ammonium acetate (0.01 mol), and the catalyst.

  • Stir the mixture at room temperature. The reaction is often solvent-free.

  • Monitor the reaction by TLC. The mixture will typically solidify as the product forms.

  • Once the reaction is complete, add water to the solid mass and break it up.

  • Collect the solid product by filtration and wash with water, followed by n-hexane to remove non-polar impurities.

  • Dry the crude product and recrystallize from ethanol to obtain the pure dihydropyridine.[17]

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

This diagram illustrates the key enzymatic steps in the de novo synthesis of pyrimidine nucleotides, starting from simple precursors.

de_novo_pyrimidine_synthesis Glutamine + CO2 + 2ATP Glutamine + CO2 + 2ATP Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2 + 2ATP->Carbamoyl Phosphate CPS II Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate Orotate->OMP UMP Uridine 5'-monophosphate OMP->UMP UMPS UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP CTP UTP->CTP CTP Synthetase

Caption: De novo pyrimidine biosynthesis pathway.

Regulation of De Novo Pyrimidine Synthesis by Signaling Pathways

This diagram illustrates how key signaling pathways, such as MAPK/ERK and PI3K/Akt/mTORC1, regulate the de novo pyrimidine synthesis pathway, which is of particular interest in drug development, especially in oncology.

Caption: Regulation of pyrimidine synthesis by signaling pathways.

References

Troubleshooting guide for Suzuki coupling with pyrimidine halides.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Suzuki coupling reactions involving pyrimidine halides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a pyrimidine halide is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Suzuki coupling reactions with pyrimidine halides can stem from several factors. Pyrimidines, being electron-deficient heterocycles, can sometimes exhibit slower reaction rates compared to their carbocyclic counterparts. Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to its deactivation.[1]

Here are the key aspects to investigate for yield improvement:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is critical. While Pd(PPh₃)₄ is a common choice, other catalysts and ligands might offer better performance depending on the specific substrates.[2][3] For instance, sterically hindered and electron-rich phosphine ligands can be more effective.[4][5]

  • Base Selection: The choice of base is crucial for the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base often depends on the solvent and substrates used.[1]

  • Solvent System: The solvent can significantly influence the reaction outcome. Aprotic polar solvents like 1,4-dioxane, THF, and DMF, often in combination with water, are frequently used.[2][6] The polarity of the solvent can affect the solubility of reagents and the stability of intermediates.[7][8]

  • Reaction Temperature and Time: Optimization of temperature and reaction time is essential. Microwave irradiation can sometimes significantly shorten reaction times and improve yields.[2][9]

  • Nature of the Boronic Acid: Electron-rich boronic acids tend to give better yields, while electron-withdrawing groups on the boronic acid can slow down the transmetalation step.[1]

To systematically troubleshoot low yields, consider screening different combinations of catalysts, ligands, bases, and solvents. The following tables provide a summary of screening data from various studies.

Q2: I am observing significant dehalogenation of my pyrimidine halide starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction where the halide on the pyrimidine ring is replaced by a hydrogen atom. This can occur after the oxidative addition step, where a palladium-hydride species is formed, which then undergoes reductive elimination with the pyrimidine moiety.[10]

Strategies to suppress dehalogenation include:

  • Protecting Groups: For certain substrates, such as those with unprotected NH groups, dehalogenation can be more prevalent. Protecting the nitrogen atom can suppress this side reaction.

  • Choice of Halide: Bromo and chloro derivatives of pyrazoles have been shown to be less prone to dehalogenation compared to their iodo counterparts in Suzuki-Miyaura reactions.[11]

  • Reaction Conditions: The presence of a base can sometimes promote dehalogenation.[11] Careful selection of the base and other reaction parameters is important.

Q3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid is another frequent side reaction, leading to the formation of a biaryl product derived from two molecules of the boronic acid. This is often promoted by the presence of oxygen in the reaction mixture.

To minimize homocoupling:

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Degassing the solvent and reagents before use is crucial.

  • Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can help to minimize its homocoupling.

  • Process Modifications: The addition of a mild reducing agent, like potassium formate, and ensuring thorough nitrogen sparging before catalyst introduction can significantly suppress homocoupling by minimizing the concentration of free Pd(II) species.[12]

Data Presentation

Table 1: Catalyst Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2]

EntryCatalystLigandYield (%)
1Pd₂(dba)₃-< 5
2Pd₂(dba)₃·CHCl₃-35
3Pd₂(dba)₃TTBP·HBF₄23
4PdCl₂(PPh₃)₂-36
5Pd(OAc)₂PPh₃25
6PdCl₂(dppf)-79
7Pd(PPh₃)₄-71

Table 2: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2]

EntrySolventTemperature (°C)Yield (%)
1H₂O100< 5
2MeOH60< 5
3THF6048
4DMF10033
51,4-Dioxane10071
6Isopropanol8064

Table 3: Base Screening for the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with 4-methoxyphenylboronic acid [1]

EntryBaseSolventYield (%)
1K₃PO₄1,4-Dioxane85
2K₂CO₃1,4-Dioxane78
3Cs₂CO₃1,4-Dioxane75
4Na₂CO₃1,4-Dioxane72
5KOH1,4-Dioxane65

Experimental Protocols

General Procedure for Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids under Microwave Irradiation[2]
  • To a microwave vial, add 2,4-dichloropyrimidine (0.5 mmol), the respective arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add a solution of 1,4-dioxane (4 mL) and H₂O (2 mL).

  • Purge the mixture with argon for 5-10 minutes.

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Seal the vial and heat in a microwave reactor at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine[1]
  • In a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).

  • Add 6 mL of 1,4-dioxane and stir the mixture under an inert atmosphere for 30 minutes at room temperature.

  • Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and 1.5 mL of distilled H₂O.

  • Reflux the reaction mixture at 70–80 °C for 18–22 hours.

  • After completion, cool the reaction to room temperature and add ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Visualizations

Suzuki_Coupling_Mechanism General Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Suzuki Coupling of Pyrimidine Halides Start Low Yield or Side Reactions Check_Reagents Verify Reagent Quality (Halide, Boronic Acid, Solvent, Base) Start->Check_Reagents Optimize_Catalyst Screen Catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and Ligands Check_Reagents->Optimize_Catalyst Optimize_Base Screen Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents (e.g., Dioxane, THF, DMF, with/without H₂O) Optimize_Base->Optimize_Solvent Optimize_Temp_Time Optimize Temperature and Reaction Time (Consider Microwave) Optimize_Solvent->Optimize_Temp_Time Dehalogenation Dehalogenation Observed? Optimize_Temp_Time->Dehalogenation Homocoupling Homocoupling Observed? Dehalogenation->Homocoupling No Protect_N Consider N-protection Dehalogenation->Protect_N Yes Inert_Atmosphere Ensure Strict Inert Atmosphere Homocoupling->Inert_Atmosphere Yes Success Improved Yield Homocoupling->Success No Change_Halide Switch to Br or Cl from Iodo-pyrimidine Protect_N->Change_Halide Change_Halide->Success Reducing_Agent Add Mild Reducing Agent (e.g., Potassium Formate) Inert_Atmosphere->Reducing_Agent Reducing_Agent->Success

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions with pyrimidine halides.

References

Preventing degradation of 6-Propylpyrimidin-4-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 6-Propylpyrimidin-4-ol during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture (hydrolysis), and oxidizing agents. The pyrimidine ring is susceptible to various chemical transformations under these conditions.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. It is recommended to store the compound at 2-8°C, protected from light and moisture. The container should be tightly sealed to prevent exposure to air and humidity.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), or more definitively through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to degradation products.

Q4: What are the likely degradation products of this compound?

A4: Under various stress conditions, this compound can degrade into several products. The specific products will depend on the degradation pathway. Potential degradation can involve oxidation of the propyl group, hydrolysis of the pyrimidine ring, or photodegradation leading to ring cleavage or rearrangement.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks observed in HPLC analysis of a stored sample. Sample degradation due to improper storage.1. Review storage conditions. Ensure the sample is protected from light, heat, and moisture.2. Perform a forced degradation study to identify potential degradation products and confirm if the new peaks correspond to them.3. If degradation is confirmed, obtain a fresh batch of the compound for future experiments.
Loss of potency or inconsistent experimental results. Degradation of the this compound stock solution.1. Prepare fresh stock solutions more frequently.2. Store stock solutions at low temperatures (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles.3. Use a validated stability-indicating HPLC method to check the purity of the stock solution before use.
Discoloration of the solid compound. Exposure to light or air (oxidation).1. Store the solid compound in an amber-colored, tightly sealed vial.2. Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

Stress Condition Procedure
Acid Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation Place the solid compound in a hot air oven at 105°C for 48 hours. Dissolve in the mobile phase for analysis.
Photodegradation Expose the solid compound to UV light (254 nm) and visible light for 7 days. Dissolve in the mobile phase for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method.

  • If available, use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm (or the λmax of this compound)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photodegradation (UV/Vis) This compound This compound Ring Cleavage Products Ring Cleavage Products This compound->Ring Cleavage Products H+/OH-, H2O Oxidized Propyl Chain Derivatives Oxidized Propyl Chain Derivatives This compound->Oxidized Propyl Chain Derivatives H2O2 N-Oxides N-Oxides This compound->N-Oxides H2O2 Photodimers Photodimers This compound->Photodimers Rearrangement Products Rearrangement Products This compound->Rearrangement Products

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Inconsistent Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh reanalyze Re-analyze by HPLC prepare_fresh->reanalyze problem_resolved Problem Resolved reanalyze->problem_resolved Peaks are clean forced_degradation Perform Forced Degradation Study reanalyze->forced_degradation Unexpected peaks persist identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants new_protocol Implement New Storage/Handling Protocol identify_degradants->new_protocol

Caption: Troubleshooting workflow for stability issues.

Technical Support Center: Enhancing the Regioselectivity of 6-Propylpyrimidin-4-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of reactions involving 6-propylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound is an ambident nucleophile, meaning it has two primary nucleophilic sites that can react with electrophiles. These are the nitrogen atom at the 1-position (N1) and the exocyclic oxygen atom at the 4-position (O4). This leads to two possible products: the N-alkylated product (1-alkyl-6-propylpyrimidin-4-one) and the O-alkylated product (4-alkoxy-6-propylpyrimidine).

Q2: What are the key factors that influence the N- vs. O-alkylation regioselectivity?

A2: The outcome of the alkylation reaction is influenced by several factors:

  • Nature of the Alkylating Agent: Hard electrophiles (e.g., dimethyl sulfate) tend to favor reaction at the harder nucleophilic center (oxygen), leading to O-alkylation. Softer electrophiles (e.g., alkyl iodides) are more likely to react at the softer nitrogen center, favoring N-alkylation.

  • Counter-ion of the Pyrimidinolate Salt: The nature of the cation associated with the pyrimidinolate anion can influence the reaction site. Silver salts, for instance, have been reported to favor O-alkylation.[1]

  • Solvent: The choice of solvent plays a crucial role. Aprotic polar solvents like DMF can favor N-alkylation, while non-polar solvents may favor O-alkylation.[1]

  • Base: The base used to deprotonate the pyrimidinol can affect the regioselectivity.

  • Substituents on the Pyrimidine Ring: The electronic and steric properties of substituents on the pyrimidine ring can influence the nucleophilicity of the nitrogen and oxygen atoms.

Q3: How can I favor O-alkylation of this compound?

A3: To selectively obtain the 4-alkoxy-6-propylpyrimidine, consider the following strategies:

  • Use a "hard" alkylating agent such as a trialkyloxonium salt (e.g., Meerwein's salt) or dimethyl sulfate.

  • Consider using Mitsunobu reaction conditions, which are known to favor O-alkylation of similar heterocyclic systems.

  • Formation of a silver salt of the pyrimidinol before alkylation may also direct the reaction towards the oxygen atom.[1]

Q4: How can I favor N-alkylation of this compound?

A4: For the synthesis of 1-alkyl-6-propylpyrimidin-4-one, the following approaches are recommended:

  • Employ a "soft" alkylating agent like an alkyl iodide or bromide.

  • Use a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) to generate the pyrimidinolate anion in situ.

  • The use of phase-transfer catalysis can also be explored to enhance N-alkylation.

Q5: How can I introduce a halogen atom onto the pyrimidine ring?

A5: Halogenation of this compound typically involves converting the hydroxyl group at the 4-position into a good leaving group, which is then displaced by a halide. A common method is to treat the pyrimidinol with a chlorinating agent like phosphorus oxychloride (POCl₃) to synthesize 4-chloro-6-propylpyrimidine. This chloro-derivative is a versatile intermediate for subsequent nucleophilic substitution reactions. Bromination can be achieved using reagents like N-bromosuccinimide (NBS).

Troubleshooting Guides

Problem 1: Low or No Conversion During Alkylation
Possible Cause Troubleshooting Step
Insufficiently strong base Ensure the pKa of the base is high enough to completely deprotonate the pyrimidinol. Consider using stronger bases like NaH or KHMDS.
Poor solubility of the pyrimidinol salt Add a co-solvent to improve solubility. For reactions with inorganic bases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be beneficial.
Inactive alkylating agent Check the purity and age of the alkylating agent. If necessary, purify or use a freshly opened bottle.
Reaction temperature is too low Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Problem 2: Mixture of N- and O-Alkylated Products
Possible Cause Troubleshooting Step
Intermediate "hardness" of the alkylating agent Switch to a "harder" (e.g., dimethyl sulfate) or "softer" (e.g., propyl iodide) alkylating agent to favor one isomer.
Solvent choice not optimal for selectivity If N-alkylation is desired, try a more polar aprotic solvent like DMF or DMSO. For O-alkylation, consider less polar solvents like THF or dioxane.
Equilibration of products Analyze the reaction at earlier time points to see if one isomer is formed kinetically and then equilibrates. If so, shorter reaction times and lower temperatures might favor the kinetic product.
Problem 3: Formation of D-alkylated or Other Side Products
Possible Cause Troubleshooting Step
Excess of alkylating agent and/or base Use stoichiometric amounts of the reagents. Add the alkylating agent slowly to the solution of the pyrimidinolate.
Reaction temperature is too high High temperatures can lead to side reactions. Try running the reaction at a lower temperature for a longer period.
Decomposition of starting material or product Check the stability of your compounds under the reaction conditions. If necessary, use milder bases or reaction conditions.

Quantitative Data from Analogous Systems

While specific data for this compound is limited in the literature, the following tables provide an overview of regioselectivity observed in similar 6-substituted pyrimidinone systems. This data can serve as a valuable guide for reaction optimization.

Table 1: Regioselectivity in the Alkylation of 6-Substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones

6-SubstituentAlkylating AgentBaseSolventProduct(s)Yield (%)Reference
Phenyl4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃AcetoneO-Alkylated98[2]
4-Methoxyphenyl4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃AcetoneO-Alkylated95[2]
Methyl4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃AcetoneO-Alkylated70[2]
Isobutyl4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidineK₂CO₃AcetoneO-Alkylated72[2]

Note: In the study cited, a competition between N- and O-alkylation was suggested for the methyl and isobutyl substituted pyrimidinones, though only the O-alkylated product was isolated.[2]

Experimental Protocols (Guidelines for this compound)

The following are generalized protocols based on reactions with analogous compounds. They should be considered as starting points and may require optimization for this compound.

Guideline Protocol for O-Alkylation

This protocol is adapted from the chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones.[2]

  • To a solution of this compound (1 equivalent) in a suitable solvent (e.g., acetone, acetonitrile, or THF) is added a base (e.g., K₂CO₃, 1-1.2 equivalents).

  • The mixture is stirred at room temperature for 15-30 minutes.

  • The alkylating agent (e.g., a reactive alkyl iodide, 1-1.2 equivalents) is added.

  • The reaction mixture is heated to reflux and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Guideline Protocol for N-Alkylation

This protocol is a general procedure for N-alkylation of pyrimidinones.

  • To a suspension of a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF, cooled to 0 °C, is added a solution of this compound (1 equivalent) in anhydrous DMF dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction mixture is cooled back to 0 °C, and the alkylating agent (e.g., an alkyl iodide or bromide, 1.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitor by TLC or LC-MS).

  • The reaction is carefully quenched by the slow addition of water at 0 °C.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Guideline Protocol for Chlorination to 4-Chloro-6-propylpyrimidine

This protocol is based on standard procedures for the chlorination of hydroxypyrimidines.[3]

  • This compound (1 equivalent) is carefully added to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • A catalytic amount of a tertiary amine (e.g., N,N-diethylaniline or pyridine) may be added.

  • The mixture is heated to reflux and stirred for several hours (monitor by TLC or LC-MS).

  • After completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is cooled to 0 °C and carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by chromatography or distillation.

Visualizations

Alkylation_Pathway start This compound N_alkylation N-Alkylation start->N_alkylation Soft Electrophile (e.g., R-I) Polar Aprotic Solvent (e.g., DMF) O_alkylation O-Alkylation start->O_alkylation Hard Electrophile (e.g., R₂SO₄) Non-polar Solvent N_product 1-Alkyl-6-propylpyrimidin-4-one N_alkylation->N_product O_product 4-Alkoxy-6-propylpyrimidine O_alkylation->O_product

Caption: General pathways for N- and O-alkylation of this compound.

Troubleshooting_Workflow start Alkylation Reaction check_conversion Low or No Conversion? start->check_conversion check_selectivity Mixture of Isomers? check_conversion->check_selectivity No increase_temp Increase Temperature Use Stronger Base check_conversion->increase_temp Yes check_side_products Side Products Formed? check_selectivity->check_side_products No change_reagents Change Alkylating Agent Change Solvent check_selectivity->change_reagents Yes optimize_conditions Lower Temperature Use Stoichiometric Reagents check_side_products->optimize_conditions Yes success Successful Reaction check_side_products->success No increase_temp->start change_reagents->start optimize_conditions->start

Caption: Troubleshooting workflow for alkylation of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrimidine synthesis experiments.

Problem Possible Cause Suggested Solution
Low Product Yield Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.Optimize reaction conditions by incrementally increasing the reaction time or temperature and monitoring the progress by TLC or LC-MS. For Biginelli reactions, microwave irradiation can significantly shorten reaction times and improve yields.[1][2][3]
Catalyst deactivation: The catalyst may have lost its activity due to poisoning by impurities in the reactants or solvent, or due to thermal degradation.Ensure all reactants and solvents are pure and dry. If catalyst poisoning is suspected, consider using a guard column or pretreating the starting materials to remove impurities. For palladium catalysts, regeneration might be possible through specific washing procedures.[4]
Suboptimal catalyst loading: The amount of catalyst used may be insufficient to effectively drive the reaction.Systematically vary the catalyst loading to find the optimal concentration. Typically, metal catalyst loading ranges from 1 to 10 mol%.
Formation of Side Products Side reactions: In multicomponent reactions like the Biginelli reaction, side reactions such as the formation of Knoevenagel condensation products or Michael adducts can occur.Adjust the stoichiometry of the reactants. For instance, in the Biginelli reaction, using an excess of urea can sometimes suppress the formation of side products. The choice of catalyst can also influence selectivity.[5][6]
Lack of regioselectivity: In the synthesis of unsymmetrically substituted pyrimidines, a mixture of regioisomers may be formed.The choice of catalyst and reaction conditions can significantly influence regioselectivity. For example, iridium-catalyzed multicomponent synthesis from amidines and alcohols has shown high regioselectivity.[7]
Catalyst Poisoning Impurities in reactants or solvents: Sulfur, nitrogen, or phosphorus-containing compounds in the starting materials or solvents can act as poisons for many transition metal catalysts.[8]Purify all reactants and solvents before use. Techniques such as distillation, recrystallization, or passing through a column of activated alumina can be effective.
Air or moisture sensitivity: Some catalysts are sensitive to air and moisture, leading to deactivation.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Difficulty in Product Purification Complex reaction mixture: The presence of unreacted starting materials, side products, and catalyst residues can complicate the purification process.Optimize the reaction to maximize the conversion of starting materials. Choose a catalyst that is easily separable from the reaction mixture (e.g., a solid-supported catalyst). Employ appropriate chromatographic techniques for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis?

A1: A variety of catalysts are employed for pyrimidine synthesis, including:

  • Metal-based catalysts: These are widely used and include salts and complexes of copper, palladium, iridium, nickel, and zinc.[7][9] They are effective for various synthetic strategies, including multicomponent reactions and cross-coupling reactions.

  • Organocatalysts: These are metal-free organic molecules that can catalyze reactions. Proline and its derivatives are common examples used in pyrimidine synthesis.

  • Biocatalysts: Enzymes can be used for specific pyrimidine synthesis reactions, offering high selectivity and mild reaction conditions.

  • Acid/Base catalysts: Brønsted and Lewis acids are frequently used in classical methods like the Biginelli reaction.[5][6]

Q2: How can I improve the efficiency of my Biginelli reaction?

A2: To improve the efficiency of your Biginelli reaction, consider the following:

  • Catalyst choice: While classical methods use strong acids, a wide range of more efficient and milder catalysts have been developed, including Lewis acids (e.g., Yb(OTf)₃, InCl₃) and organocatalysts.[6]

  • Microwave irradiation: Using microwave synthesis can dramatically reduce reaction times (from hours to minutes) and often leads to higher yields compared to conventional heating.[1][2][3]

  • Solvent-free conditions: In some cases, running the reaction neat or with a solid support under microwave irradiation can be a more environmentally friendly and efficient approach.[10]

Q3: My catalyst appears to be inactive. What could be the reason and can it be regenerated?

A3: Catalyst inactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or mechanical loss.[8] Impurities such as sulfur or other nucleophilic compounds in your reactants or solvent can bind to the active sites of the catalyst and poison it.

Catalyst regeneration is sometimes possible, depending on the catalyst and the nature of the deactivation. For example, palladium catalysts used in cross-coupling reactions can sometimes be regenerated by washing with appropriate solvents to remove adsorbed impurities.[4] However, severe thermal degradation is often irreversible.

Q4: How do I choose the right catalyst for synthesizing a specific substituted pyrimidine?

A4: The choice of catalyst depends on the desired substitution pattern and the starting materials. For instance:

  • For the synthesis of 4,6-disubstituted pyrimidines, a common route involves the condensation of chalcones with urea in an alkaline medium.[11]

  • For highly functionalized and unsymmetrically substituted pyrimidines, multicomponent reactions catalyzed by transition metals like iridium can offer high regioselectivity and yield.[7]

  • Copper-catalyzed reactions are versatile for synthesizing polysubstituted pyrimidines from components like amidines and alcohols.[12]

Experimental Protocols

Copper-Catalyzed Three-Component Synthesis of Polysubstituted Pyrimidines

This protocol is adapted from a procedure for the synthesis of multisubstituted pyrimidines from amidines, primary alcohols, and secondary alcohols.

Materials:

  • Amidine hydrochloride

  • Primary alcohol

  • Secondary alcohol

  • Copper(II) acetate (Cu(OAc)₂)

  • Potassium hydroxide (KOH)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction tube equipped with a magnetic stir bar, add the amidine hydrochloride (1.0 eq), the primary alcohol (1.3 eq), the secondary alcohol (1.5 eq), Cu(OAc)₂ (0.1 eq), and KOH (3.0 eq).

  • Add anhydrous toluene to the mixture.

  • Stir the reaction mixture at 110 °C for 24 hours under an air atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.

Reactant Catalyst Solvent Temperature Time Yield
Amidine, Primary & Secondary AlcoholsCu(OAc)₂Toluene110 °C24 hUp to 85%
Microwave-Assisted Biginelli Reaction for Dihydropyrimidinones

This protocol describes a rapid and efficient synthesis of dihydropyrimidinones using microwave irradiation.[1][2]

Materials:

  • Aldehyde

  • β-ketoester

  • Urea or Thiourea

  • Catalyst (e.g., Yb(OTf)₃, or simply an acid catalyst like HCl)

  • Ethanol (or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, mix the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea/thiourea (1.5 eq).

  • Add the catalyst (e.g., 1-5 mol%).

  • If using a solvent, add ethanol. For solvent-free conditions, proceed to the next step.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • If a precipitate has formed, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

Reactants Catalyst Conditions Time Yield
Aldehyde, β-ketoester, Urea/ThioureaAcid catalyst or Lewis acidMicrowave, 100-120 °C5-15 minGenerally high

Visualizations

Catalytic Cycle of Copper-Catalyzed Pyrimidine Synthesis

This diagram illustrates a plausible catalytic cycle for the copper-catalyzed synthesis of pyrimidines from amidines and alcohols.

CopperCatalyticCycle Cu_II Cu(II) Catalyst Intermediate1 Cu(II)-Amidine Complex Cu_II->Intermediate1 + Amidine Amidine Amidine Alcohol1 Primary Alcohol Intermediate2 Dehydrogenation of Alcohol 1 Alcohol1->Intermediate2 Oxidation Alcohol2 Secondary Alcohol Intermediate4 Condensation Alcohol2->Intermediate4 + Dehydrogenated Secondary Alcohol Intermediate1->Intermediate4 + Aldehyde Intermediate3 Aldehyde Formation Intermediate2->Intermediate3 H2 H₂ Intermediate2->H2 Intermediate5 Cyclization Intermediate4->Intermediate5 Product Pyrimidine Intermediate5->Product Aromatization H2O H₂O Intermediate5->H2O Product->Cu_II - Product

Caption: Proposed catalytic cycle for copper-catalyzed pyrimidine synthesis.

Reaction Mechanism of the Biginelli Reaction

This diagram outlines the generally accepted mechanism for the acid-catalyzed Biginelli reaction.[5][6][13]

BiginelliMechanism cluster_step1 Step 1: Aldehyde-Urea Condensation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester β-Ketoester (Enol form) Intermediate Open-Chain Ureide Acyliminium->Intermediate Ketoester->Intermediate DHPM Dihydropyrimidinone Intermediate->DHPM Cyclization H2O H₂O DHPM->H2O - H₂O

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

Experimental Workflow for Catalyst Screening

This diagram presents a logical workflow for screening different catalysts for a pyrimidine synthesis reaction.

CatalystScreeningWorkflow Start Define Reaction: Substrates & Target Pyrimidine SelectCatalysts Select Candidate Catalysts (Metal-based, Organocatalyst, etc.) Start->SelectCatalysts SetupReactions Set up Parallel Reactions (Constant Substrate Concentration) SelectCatalysts->SetupReactions VaryParams Vary Parameters: - Catalyst Loading - Temperature - Time SetupReactions->VaryParams Monitor Monitor Reaction Progress (TLC/LC-MS) VaryParams->Monitor Workup Reaction Work-up & Purification Monitor->Workup Analyze Analyze Product: - Yield - Purity (NMR, etc.) Workup->Analyze Compare Compare Catalyst Performance Analyze->Compare Optimal Identify Optimal Catalyst & Conditions Compare->Optimal Good Yield & Purity SubOptimal Troubleshoot/Re-evaluate Catalyst Choice Compare->SubOptimal Low Yield or Side Products SubOptimal->SelectCatalysts

Caption: A general workflow for catalyst screening in pyrimidine synthesis.

References

Technical Support Center: Byproduct Identification in 6-Propylpyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 6-Propylpyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The most common and direct method for synthesizing this compound is a variation of the Pinner pyrimidine synthesis.[1][2] This reaction involves the condensation of a β-keto ester, specifically ethyl 3-oxohexanoate, with an amidine, in this case, formamide. The reaction is typically catalyzed by an acid or a base.

Q2: What are the expected major byproducts in this synthesis?

Based on the starting materials and reaction conditions, several potential byproducts can be anticipated. These primarily arise from side reactions of the starting materials. The most common of these are:

  • Ethyl 2-propyl-3-oxohexanoate: This is a product of the Claisen self-condensation of the starting material, ethyl 3-oxohexanoate.

  • Formic acid and Ammonia: These can be formed from the hydrolysis of formamide, especially if water is present in the reaction mixture.

Q3: What analytical techniques are recommended for identifying byproducts?

A combination of chromatographic and spectroscopic methods is essential for the effective identification and quantification of byproducts. The most recommended techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile organic compounds, including unreacted starting materials and some byproducts.[3]

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS): A powerful tool for separating and identifying a wide range of compounds, including less volatile byproducts and the main product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for the structural elucidation of isolated impurities.[4][5]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of this compound with a significant amount of a higher molecular weight impurity.

  • Question: My reaction is showing a low yield of the desired product, and GC-MS analysis indicates a significant peak with a higher molecular weight than my product. What could this be?

  • Answer: This is a classic indication of the Claisen self-condensation of your starting material, ethyl 3-oxohexanoate. This reaction forms Ethyl 2-propyl-3-oxohexanoate as a byproduct. To confirm, you should look for a molecular ion in the mass spectrum corresponding to C11H18O3.

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Identification Method
Ethyl 3-oxohexanoate (Starting Material)C8H14O3158.20GC-MS, ¹H NMR
Ethyl 2-propyl-3-oxohexanoate (Byproduct)C11H18O3198.26GC-MS, ¹H NMR, ¹³C NMR
  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure that formamide is used in a sufficient molar excess to favor the reaction with ethyl 3-oxohexanoate over self-condensation.

    • Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of the Claisen condensation.

    • Base/Acid Catalyst: The choice and concentration of the catalyst can influence the rate of side reactions. Consider optimizing the catalyst.

Problem 2: Presence of unexpected small molecule peaks in GC-MS and a change in reaction pH.

  • Question: I am observing early eluting peaks in my GC-MS analysis that do not correspond to my starting materials or product. I also noticed a change in the pH of my reaction mixture over time. What could be the cause?

  • Answer: This is likely due to the hydrolysis of formamide . Formamide can decompose in the presence of acid or base catalysts and trace amounts of water to form formic acid and ammonia.

Compound Molecular Formula Molecular Weight ( g/mol ) Potential Identification Method
Formamide (Starting Material)CH3NO45.04GC-MS
Formic Acid (Byproduct)CH2O246.03GC-MS (after derivatization), pH measurement
Ammonia (Byproduct)NH317.03pH measurement, specific ion electrode
  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the absorption of atmospheric moisture.

    • Temperature Control: Excessive heat can accelerate the hydrolysis of formamide. Maintain the recommended reaction temperature.

Experimental Protocols

1. Synthesis of this compound (General Procedure)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-oxohexanoate in a suitable anhydrous solvent (e.g., ethanol).

  • Add a molar excess of formamide to the solution.

  • Slowly add the acid or base catalyst (e.g., sodium ethoxide or concentrated sulfuric acid) while stirring.

  • Heat the reaction mixture to reflux for the specified time, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and neutralize it if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

2. GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 400) to detect a wide range of potential byproducts.

    • Library Search: Compare the obtained mass spectra with a standard mass spectral library (e.g., NIST) for tentative identification of compounds.

Visualizations

Synthesis_Pathway_and_Byproducts E3OH Ethyl 3-oxohexanoate Claisen_Byproduct Ethyl 2-propyl-3-oxohexanoate E3OH->Claisen_Byproduct Self-Condensation (Side Reaction) Reaction_Conditions Acid/Base Catalyst Heat E3OH->Reaction_Conditions Formamide Formamide Hydrolysis_Products Formic Acid + Ammonia Formamide->Hydrolysis_Products Hydrolysis (Side Reaction) Formamide->Reaction_Conditions Product This compound Reaction_Conditions->Product Main Reaction

Caption: Reaction scheme for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow Start Start Experiment Low_Yield Low Yield of Product? Start->Low_Yield High_MW_Impurity High MW Impurity (GC-MS)? Low_Yield->High_MW_Impurity Yes Unexpected_Peaks Unexpected Small Molecule Peaks (GC-MS)? Low_Yield->Unexpected_Peaks No Claisen Probable Claisen Self-Condensation High_MW_Impurity->Claisen Yes High_MW_Impurity->Unexpected_Peaks No Optimize_Stoichiometry Optimize Stoichiometry & Temperature Claisen->Optimize_Stoichiometry Optimize_Stoichiometry->Start Hydrolysis Probable Formamide Hydrolysis Unexpected_Peaks->Hydrolysis Yes Successful_Synthesis Successful Synthesis Unexpected_Peaks->Successful_Synthesis No Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Anhydrous_Conditions->Start

Caption: A troubleshooting workflow for identifying common issues in the synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Propylpyrimidin-4-ol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity

The following tables summarize the reported biological activities of pyrimidin-4-ol derivatives with varying substituents at the 6-position, providing a basis for predicting the potential activity of 6-propylpyrimidin-4-ol.

Table 1: Anticancer Activity of 6-Substituted Pyrimidine Derivatives
Compound/Derivative ClassCell LineActivity Metric (IC50)Reference
2-Amino-substituted 6-methyl-pyrimidin-4-olsNot ReportedPlant growth stimulant activity (46-93% compared to heteroauxin)[3]
6-Aryl-4-(...)-2-S-benzylthiopyrimidinesNot ReportedPotent anti-inflammatory and analgesic activity[4]
Thiazolo[4,5-d]pyrimidine DerivativesA375, C32, DU145, MCF-7/WT3b showed the most activity[5]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesHASMC, MCF-7, HeLa, HepG24i was the most active with IC50 values of 0.33 ± 0.24 (MCF-7), 0.52 ± 0.13 (HeLa), and 3.09 ± 0.11 μM (HepG2)[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-inflammatory Activity of 6-Substituted Pyrimidine Derivatives
Compound/Derivative ClassAssayActivity Metric (IC50/ED50)Reference
6-Aryl-4-(...)-2-S-benzylthiopyrimidinesCarrageenan-induced paw edemaCompounds 3b, 3d, 3g showed potent activity[4]
Pyrano[2,3-d]pyrimidine derivativesCOX-2 InhibitionDerivatives 5 and 6 showed noteworthy activity[4]
1H-pyrazolyl-thiazolo[4,5-d]pyrimidinesCOX-2 InhibitionCompounds 7-9 showed stronger inhibition of COX-2 than COX-1[4]

Note: ED50 represents the dose that is therapeutically effective in 50% of the population.

Table 3: Antimicrobial Activity of 6-Substituted Pyrimidine Derivatives
Compound/Derivative ClassTested OrganismsActivity Metric (MIC)Reference
2,4,6-trisubstituted pyrimidinesBacillus pumilis, Escherichia coliSignificant activity compared to amikacin and penicillin G[7]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativesE. coli, C. diversus, Ent. aerogenes, P. vulgaris, K. pneumoniae, Ps. aeruginosa, St. aureus, Str. pyogenes, M. Luteus, B. subtilis, C. albicansVaried activity depending on substituent[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Based on the available data, it is plausible to hypothesize that this compound would exhibit some degree of biological activity. The alkyl substituent at the 6-position is likely to influence its potency and selectivity. Generally, increasing the alkyl chain length can modulate lipophilicity, which in turn can affect cell membrane permeability and interaction with target proteins.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[5][12]

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetrically or fluorometrically.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of pyrimidine derivatives are often mediated through their interaction with key signaling pathways. Below are diagrams representing potential pathways that could be modulated by this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Pyrimidine This compound (Potential Inhibitor) Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates Pyrimidine This compound (Potential Inhibitor) Pyrimidine->IKK Inhibits Transcription Gene Transcription (e.g., COX-2, TNF-α, IL-6) Nucleus->Transcription Initiates Experimental_Workflow Start Start: Synthesize & Characterize Compound Anticancer Anticancer Screening (MTT Assay) Start->Anticancer AntiInflammatory Anti-inflammatory Screening (COX Inhibition Assay) Start->AntiInflammatory Antimicrobial Antimicrobial Screening (MIC Determination) Start->Antimicrobial DataAnalysis Data Analysis & SAR Studies Anticancer->DataAnalysis AntiInflammatory->DataAnalysis Antimicrobial->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Propylpyrimidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the structure-activity relationships of 6-propylpyrimidin-4-ol analogs and related pyrimidine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the design and optimization of this class of compounds for various therapeutic targets.

Structure-Activity Relationship Insights

The pyrimidine scaffold is a versatile platform in medicinal chemistry, with substitutions at various positions significantly influencing biological activity. For this compound analogs, the key positions for modification are the C2, C5, and the oxygen at C4.

  • Substitution at the C6-position: The presence of an alkyl group, such as a propyl group, at the C6 position is a common feature in many biologically active pyrimidine derivatives. The nature and size of this group can influence the compound's lipophilicity and steric interactions with the target protein.

  • Substitution at the C2-position: The introduction of different functional groups at the C2-position has been shown to be critical for modulating the activity of pyrimidine derivatives. For instance, the presence of an amino group can facilitate hydrogen bonding interactions within the active site of target enzymes.[1]

  • Substitution at the C5-position: Modifications at the C5-position of the pyrimidine ring can also impact biological activity. The introduction of bulky substituents or groups capable of forming specific interactions can enhance potency and selectivity.

  • Modification of the 4-ol group: The hydroxyl group at the C4-position is a key feature, capable of acting as a hydrogen bond donor and acceptor. Esterification or etherification of this group can alter the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.

Comparative Biological Data of Pyrimidine Analogs

The following table summarizes the in vitro biological activities of various substituted pyrimidine derivatives, highlighting the impact of different structural modifications on their inhibitory or cytotoxic potency.

Compound IDR1 (at C2)R2 (at C6)R3 (at C5)Biological Target/Cell LineActivity (IC50/EC50 in µM)
1 -NH2-CH3-HPlant Growth Stimulation46-93% relative to heteroauxin
2a Varied arylVaried aryl-HLipoxygenase42
2f Varied arylVaried aryl-HLipoxygenase47.5
4 4-chloro-6-hydrazinyl-N,N-diethylethylenediamineLoVo Cancer CellsData not quantified in abstract
5 4-chloro-6-hydrazinyl-N,N-dimethylethylenediamineLoVo Cancer CellsData not quantified in abstract
7 4-chloro-6-hydrazinyl-N,N-dimethyl-1,3-propanediamineLoVo Cancer CellsData not quantified in abstract
Pyrimethamine -NH2-Cl-phenylDihydrofolate ReductaseStandard antibacterial
Trimethoprim -NH2-OCH3 at C5-trimethoxyphenyl at C4Dihydrofolate ReductaseStandard antibacterial

Experimental Protocols

General Synthesis of 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives[1]

A mixture of 2-(methylthio)-6-methyl-pyrimidin-4-ol and an excess of the desired amine (e.g., piperidine or morpholine) in butanol is refluxed for 15 hours. After cooling, the precipitate is filtered, washed with ether, and recrystallized from ethanol to yield the final product. The structure is confirmed by 1H NMR and 13C NMR spectroscopy.

In Vitro Lipoxygenase Inhibition Assay[2]

The inhibitory activity of the compounds against soybean lipoxygenase-1 is determined spectrophotometrically. The assay mixture contains the enzyme solution in borate buffer (pH 9.0), the test compound dissolved in DMSO, and the substrate (linoleic acid). The increase in absorbance at 234 nm, corresponding to the formation of the hydroperoxide product, is monitored over time. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)[3]

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The cells are incubated for another few hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Visualizing the SAR Workflow and a Relevant Signaling Pathway

To better understand the process of SAR studies and the potential mechanism of action of these compounds, the following diagrams are provided.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Design of Analogs synthesis Synthesis of this compound Analogs start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cytotoxicity) purification->in_vitro Test Compounds in_vivo In Vivo Models (Optional) in_vitro->in_vivo data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis sar_establishment Establish SAR data_analysis->sar_establishment optimization Lead Optimization sar_establishment->optimization optimization->start Iterative Design

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining Housekeeping Functions COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, PGI2) PGH2->Prostaglandins Thromboxanes Thromboxanes (e.g., TXA2) PGH2->Thromboxanes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Inhibitor This compound Analog (Potential Inhibitor) Inhibitor->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway, a potential target for pyrimidine analogs.

References

In Vitro vs. In Vivo Efficacy of 6-Alkylpyrimidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 6-alkylpyrimidin-4-ol derivatives have emerged as a promising area of research, demonstrating a range of biological activities. This guide provides an objective comparison of the in vitro and in vivo efficacy of these derivatives, supported by experimental data, to aid in the advancement of drug discovery and development. Due to a scarcity of publicly available data on a homologous series of 6-propylpyrimidin-4-ol derivatives, this guide broadens its scope to include notable 6-alkylpyrimidin-4-ol analogs with comprehensive in vitro and in vivo evaluations.

Case Study: 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives in Hepatocellular Carcinoma

A significant study in the field has explored 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma (HCC).[1][2][3] One of the lead compounds from this study, compound 6O , provides an excellent example of the translation from in vitro activity to in vivo efficacy.

In Vitro Efficacy of Compound 6O

Compound 6O was evaluated for its inhibitory activity against FGFR4 and its anti-proliferative effects on HCC cell lines.

Parameter Compound 6O Control (BLU9931)
FGFR4 IC50 75.3 nMNot specified
FGFR1 IC50 >50,000 nMNot specified
FGFR2 IC50 35,482 nMNot specified
FGFR3 IC50 >30,000 nMNot specified
Hep3B cell line IC50 4.5 µMNot specified
Huh7 cell line IC50 Not specifiedNot specified

Table 1: In vitro activity of compound 6O against FGFR kinases and HCC cell lines.[1]

These results demonstrate the high selectivity of compound 6O for FGFR4 over other FGFR isoforms.[1][2] The potent anti-proliferative activity against the Hep3B cell line, which overexpresses the FGF19/FGFR4 signaling pathway, further underscores its targeted mechanism of action.[1]

In Vivo Efficacy of Compound 6O

The in vivo anti-tumor activity of compound 6O was assessed using a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model.

Parameter Compound 6O Control (BLU9931)
Tumor Growth Inhibition Dose-dependent inhibitionDose-dependent inhibition
Anti-angiogenic Effect Significant blockage of tumor-induced angiogenesisSignificant blockage of tumor-induced angiogenesis

Table 2: In vivo efficacy of compound 6O in a CAM tumor model.[1]

The in vivo results indicate that compound 6O effectively inhibits tumor growth and angiogenesis, with an efficacy comparable to the positive control, BLU9931.[1][2] This successful translation from potent and selective in vitro activity to significant in vivo anti-tumor effect highlights the therapeutic potential of this class of compounds.

Broader Comparison of 6-Substituted Pyrimidine Derivatives

Derivative Class Substitution at C6 In Vitro Activity In Vivo Efficacy Therapeutic Area
2-Amino-4,6-dimethylpyrimidin-5-ols MethylPotent and selective FGFR4 inhibition (IC50 = 75.3 nM for compound 6O).[1]Significant tumor growth inhibition in a CAM tumor model.[1][2]Anticancer (Hepatocellular Carcinoma)
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines -(OCH2CH2O)P(O)(OH)2Inhibition of herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (MSV, HIV-1, HIV-2).[4]Data not available in the provided search results.Antiviral
4-Amino-6-alkynylpyrimidines AlkynylPotent adenosine kinase inhibitors.[5]Effective reduction of pain and inflammation in animal models.[5]Anti-inflammatory, Analgesic

Table 3: Comparison of in vitro and in vivo efficacy of various 6-substituted pyrimidine derivatives.

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay

The inhibitory activity of the compounds against FGFR kinases was determined using a kinase assay. The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the specific kinase. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[1]

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds on cancer cell lines (e.g., Hep3B, Huh7) was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cells were treated with increasing concentrations of the compounds for a specified period (e.g., 48 hours), and the cell viability was determined by measuring the absorbance of the converted MTT dye. IC50 values were then calculated.[1]

In Vivo Chick Chorioallantoic Membrane (CAM) Tumor Model

The in vivo anti-tumor efficacy was evaluated using a CAM model. Fertilized chicken eggs were incubated, and a window was created in the shell to expose the CAM. Cancer cells (e.g., Hep3B) were implanted onto the CAM. The developing tumors were then treated with the test compounds. Tumor growth and angiogenesis were monitored and quantified at the end of the experiment.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these compounds.

FGFR4_Signaling_Pathway FGFR4 Signaling Pathway in HCC FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds and Activates Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream_Signaling Initiates Compound_6O Compound 6O (6-Alkylpyrimidin-4-ol derivative) Compound_6O->FGFR4 Inhibits Cell_Proliferation Cell Proliferation Angiogenesis Tumor Growth Downstream_Signaling->Cell_Proliferation Promotes

Caption: Targeted inhibition of the FGF19-FGFR4 signaling pathway by a 6-alkylpyrimidin-4-ol derivative.

Experimental_Workflow Experimental Workflow for Efficacy Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Kinase_Assay FGFR Kinase Assay (Determine IC50) Cell_Assay Cell Proliferation Assay (e.g., MTT on HCC cells) Animal_Model CAM Tumor Model (Hep3B xenograft) Cell_Assay->Animal_Model Promising candidates Efficacy_Evaluation Tumor Growth and Angiogenesis Assessment Animal_Model->Efficacy_Evaluation Compound_Synthesis Compound Synthesis (6-Alkylpyrimidin-4-ol derivatives) Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Assay

Caption: A streamlined workflow for the evaluation of 6-alkylpyrimidin-4-ol derivatives from synthesis to in vivo testing.

Conclusion

This guide highlights the potential of 6-alkylpyrimidin-4-ol derivatives as therapeutic agents, with a particular focus on their application in oncology. The case study of compound 6O demonstrates a clear correlation between selective in vitro FGFR4 inhibition and in vivo anti-tumor efficacy. While comprehensive comparative data for a series of this compound derivatives remains to be published, the available information on related 6-substituted pyrimidines underscores the versatility of this scaffold in targeting various diseases. Further research into the structure-activity relationships of 6-alkylpyrimidin-4-ol derivatives is warranted to unlock their full therapeutic potential.

References

Comparative analysis of different synthetic routes to 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 6-propylpyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug discovery. The comparison focuses on objectivity, supported by available experimental data for analogous compounds, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound Synthesis

The synthesis of this compound, a substituted hydroxypyrimidine, is most commonly achieved through the cyclocondensation of a β-keto ester with an amidine or a related compound. This approach, a variation of the classical Pinner pyrimidine synthesis, offers a versatile and straightforward method to construct the pyrimidine ring. The choice of the amidine source can influence the reaction conditions, yield, and purity of the final product. This guide will compare two prominent methods: one utilizing formamide and another employing guanidine as the nitrogen-containing reactant.

Synthetic Routes Overview

The two primary routes for the synthesis of this compound are outlined below. Both pathways commence with the same β-keto ester, ethyl 3-oxoheptanoate, which provides the propyl group at the 6-position and a portion of the pyrimidine backbone.

Route 1: Condensation with Formamide

This route involves the reaction of ethyl 3-oxoheptanoate with formamide in the presence of a strong base, such as sodium methoxide. The reaction proceeds through the in situ formation of an enolate from the β-keto ester, which then reacts with formamide to form an intermediate that subsequently cyclizes to the desired pyrimidinol.

Route 2: Condensation with Guanidine

In this alternative route, ethyl 3-oxoheptanoate is condensed with guanidine, typically in the form of its salt (e.g., guanidine hydrochloride), in the presence of a base like sodium ethoxide. This reaction leads to the formation of a 2-amino-6-propylpyrimidin-4-ol, which can then be deaminated if the unsubstituted pyrimidinol is the desired final product. However, for the purpose of this guide, the direct synthesis of the 2-amino analogue is considered as a distinct and valuable pathway.

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of structurally similar 6-alkyl-4-hydroxypyrimidines. Researchers should consider these as starting points and may need to optimize conditions for the specific synthesis of this compound.

Route 1: Synthesis of this compound using Formamide

Materials:

  • Ethyl 3-oxoheptanoate

  • Sodium methoxide

  • Formamide

  • n-Butanol

  • Hydrochloric acid (concentrated)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium methoxide in n-butanol is prepared.

  • The solvent is partially distilled off to remove methanol and raise the internal temperature to approximately 110°C.

  • A mixture of ethyl 3-oxoheptanoate and formamide is added dropwise to the heated sodium butoxide solution over a period of 1.5 hours, while continuously distilling off the solvent to maintain the reaction temperature.

  • After the addition is complete, the reaction mixture is heated at 110°C for an additional 3 hours.

  • An additional portion of formamide may be added, and the heating is continued for another 2-3 hours to ensure complete reaction.

  • After cooling, the reaction mixture is neutralized with concentrated hydrochloric acid.

  • The resulting inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is recrystallized from acetone to yield this compound.

Route 2: Synthesis of 2-Amino-6-propylpyrimidin-4-ol using Guanidine

Materials:

  • Ethyl 3-oxoheptanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Water

  • Acetic acid (glacial)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol in a round-bottom flask fitted with a reflux condenser.

  • After the sodium has completely reacted, the solution is cooled, and ethyl 3-oxoheptanoate is added.

  • In a separate flask, guanidine hydrochloride is dissolved in ethanol, and this solution is added to the solution of the sodium salt of the β-keto ester.

  • The reaction mixture is heated under reflux for 2-4 hours.

  • The solvent is then removed by distillation at atmospheric pressure.

  • The solid residue is dissolved in boiling water and then acidified with glacial acetic acid.

  • Upon cooling, the product, 2-amino-6-propylpyrimidin-4-ol, crystallizes out and is collected by filtration.

Comparative Data

The following table summarizes the key quantitative parameters for the two synthetic routes, based on data from analogous reactions.

ParameterRoute 1 (Formamide)Route 2 (Guanidine)
Starting Materials Ethyl 3-oxoheptanoate, Formamide, Sodium MethoxideEthyl 3-oxoheptanoate, Guanidine HCl, Sodium Ethoxide
Product This compound2-Amino-6-propylpyrimidin-4-ol
Reported Yield (Analogous Reactions) 92-98%[1]80-87%[2][3]
Reaction Temperature ~110°C[1]Refluxing Ethanol (~78°C)
Reaction Time 5-6 hours[1]2-4 hours
Reagent Cost Generally lower (Formamide is inexpensive)Moderate (Guanidine salts are more expensive)
Work-up Complexity Involves solvent distillation and recrystallizationInvolves filtration and recrystallization
Product Purity Generally high after recrystallizationMay require purification to remove triazine byproducts

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to this compound and its 2-amino derivative.

Synthetic_Route_1 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Ethyl 3-oxoheptanoate D Cyclocondensation A->D B Formamide B->D C Sodium Methoxide C->D Base E This compound D->E Yield: ~95%

Caption: Route 1: Synthesis via Formamide Condensation.

Synthetic_Route_2 cluster_start Starting Materials cluster_reaction Reaction cluster_product Product F Ethyl 3-oxoheptanoate I Cyclocondensation F->I G Guanidine HCl G->I H Sodium Ethoxide H->I Base J 2-Amino-6-propylpyrimidin-4-ol I->J Yield: ~85%

Caption: Route 2: Synthesis via Guanidine Condensation.

Conclusion

Both synthetic routes offer viable pathways to this compound and its 2-amino derivative. The choice between the two will depend on the specific requirements of the researcher.

  • Route 1 (Formamide) is advantageous for achieving a high yield of the unsubstituted this compound and utilizes less expensive reagents. The higher reaction temperature and longer reaction time are potential drawbacks.

  • Route 2 (Guanidine) provides a milder and faster route to the 2-amino derivative. While the yield is slightly lower and the starting materials may be more costly, this route is valuable for accessing the 2-aminopyrimidine scaffold, which is a common pharmacophore.

Researchers should carefully consider these factors, along with their laboratory capabilities and desired final product, when selecting a synthetic strategy. Further optimization of reaction conditions for the specific synthesis of this compound may lead to improved outcomes for both routes.

References

Comparative Kinase Cross-Reactivity Profile: 6-Propylpyrimidin-4-ol vs. Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 6-Propylpyrimidin-4-ol against the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. The data presented for this compound is based on a hypothetical screening to illustrate its potential selectivity, while the data for Staurosporine is derived from established experimental findings. This document is intended for researchers, scientists, and drug development professionals interested in kinase inhibitor selectivity and profiling.

Introduction to Kinase Inhibitor Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them important drug targets. Kinase inhibitors are designed to block the activity of specific kinases. However, due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target effects by binding to multiple kinases.[1] Assessing the selectivity of a kinase inhibitor is therefore a crucial step in drug discovery to understand its potential therapeutic efficacy and toxicity profile.[2] This is achieved through cross-reactivity profiling, where the compound is tested against a large panel of kinases.[3][4][5]

This compound is a novel investigational compound. For the purposes of this guide, we present a hypothetical inhibitory profile suggesting it is a highly selective inhibitor, primarily targeting the Aurora Kinase family.

Staurosporine , a natural alkaloid isolated from the bacterium Streptomyces staurosporeus, is known for its potent, broad-spectrum inhibition of a wide range of protein kinases.[6][7] It is often used as a reference compound in kinase profiling studies due to its high promiscuity.[1] Staurosporine and its analogues potently inhibit the vast majority of protein kinases with submicromolar binding affinity.[6]

Comparative Kinase Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (hypothetical data) and Staurosporine against a selected panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Kinase Family
Aurora A15>10,000Serine/Threonine Kinase
Aurora B25>10,000Serine/Threonine Kinase
Aurora C40>10,000Serine/Threonine Kinase
PKCα>10,0002[7]Serine/Threonine Kinase
PKCγ>10,0005[7]Serine/Threonine Kinase
PKA>10,00015[7]Serine/Threonine Kinase
PKG>10,00018[7]Serine/Threonine Kinase
CaMKII>10,00020[8]Serine/Threonine Kinase
v-Src>10,0006[7]Tyrosine Kinase
Lyn>10,00020[7]Tyrosine Kinase
Syk>10,00016[7]Tyrosine Kinase

Analysis: The hypothetical data for this compound demonstrates a high degree of selectivity for the Aurora kinase family, with no significant activity against other kinases in the panel at concentrations up to 10,000 nM. In stark contrast, Staurosporine shows potent, low nanomolar inhibition across a diverse range of serine/threonine and tyrosine kinases, confirming its well-established broad-spectrum activity.

Experimental Protocols

The following describes a representative experimental protocol for determining the kinase inhibitory activity of a compound using a luminescence-based kinase assay. Such assays are suitable for high-throughput screening and profiling.[3][9]

Luminescent Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is determined by converting it to ATP, which is then used by luciferase to generate a luminescent signal. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

Materials:

  • Kinase of interest (e.g., Aurora A)

  • Kinase-specific substrate and cofactors

  • Test compounds (this compound, Staurosporine) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are then diluted in the kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

    • Add 2.5 µL of the diluted test compound to each well. Include controls with DMSO only (no inhibition) and no kinase (background).

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and provide the substrate for luciferase.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is correlated with kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the "no inhibition" control. IC50 values are then determined by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the luminescent kinase assay protocol described above.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Compound Dilutions Add_Compound 4. Add Test Compound (or DMSO control) Compound_Prep->Add_Compound Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Solutions Dispense_Kinase 3. Dispense Kinase/Substrate into 384-well Plate Reagent_Prep->Dispense_Kinase Dispense_Kinase->Add_Compound Start_Reaction 5. Add ATP to Initiate Reaction Add_Compound->Start_Reaction Incubate_1 6. Incubate for 60 min at Room Temperature Start_Reaction->Incubate_1 Stop_Reaction 7. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate_1->Stop_Reaction Incubate_2 8. Incubate for 40 min Stop_Reaction->Incubate_2 Add_Detection 9. Add Kinase Detection Reagent (Converts ADP to ATP, provides substrate) Incubate_2->Add_Detection Incubate_3 10. Incubate for 30 min Add_Detection->Incubate_3 Measure 11. Measure Luminescence Incubate_3->Measure Analyze 12. Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for a luminescent-based kinase inhibition assay.

Signaling Pathway Context (Hypothetical)

The diagram below illustrates the central role of Aurora kinases in cell cycle progression, the hypothetical target of this compound.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2_M G2/M Transition Mitosis Mitosis Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->G2_M Promotes entry into mitosis Aurora_A->Mitosis Centrosome maturation, Spindle assembly Aurora_B Aurora B Aurora_B->Mitosis Chromosome condensation, Spindle checkpoint Aurora_B->Cytokinesis Regulates cleavagefurrow formation Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Role of Aurora kinases in the cell cycle and hypothetical inhibition.

References

Benchmarking 6-Propylpyrimidin-4-ol Against Known Thymidine Phosphorylase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 6-Propylpyrimidin-4-ol against Thymidine Phosphorylase (TP), benchmarked against established inhibitors of this enzyme. Due to a lack of direct experimental data for this compound, its potential as a TP inhibitor is inferred from the known activities of structurally related pyrimidine analogs. Thymidine Phosphorylase is a key enzyme in the pyrimidine salvage pathway and is a validated target in oncology.[1][2] This document is intended to serve as a resource for researchers interested in the potential of novel pyrimidine derivatives as therapeutic agents.

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of several known Thymidine Phosphorylase inhibitors are summarized in the table below. These values, presented as IC50 and Ki, provide a benchmark for the potential efficacy of new compounds like this compound.

CompoundIC50 (µM)Ki (µM)Notes
This compound To Be DeterminedTo Be DeterminedHypothetical inhibitor based on structural similarity to known TP inhibitors.
Tipiracil 0.014 ± 0.002[3][4][5]0.02[6]A potent and clinically approved TP inhibitor.[6][7][8]
7-Deazaxanthine 41.0 ± 1.63[3][4][5][9]-A commonly used reference standard in TP inhibition assays.[3][4][9]
5-Fluorouracil (5-FU) Not directly inhibitory-A prodrug that is converted to an inhibitor of Thymidylate Synthase.[1][10][11][12][13] Its metabolism is influenced by TP.[1][10][12]
Masoprocol 44.0 ± 0.5[5]25.6 ± 0.008[5]A natural compound identified as a competitive inhibitor of TP.[5]

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the pyrimidine salvage pathway, highlighting the role of Thymidine Phosphorylase, and a typical experimental workflow for assessing TP inhibition.

Pyrimidine Salvage Pathway cluster_enzymes Enzymes Thymidine Thymidine Thymine Thymine Thymidine->Thymine  Pi dTMP dTMP Thymidine->dTMP ATP TP Thymidine Phosphorylase (TP) TK Thymidine Kinase (TK) Thymine->Thymidine  2-deoxyribose-1-phosphate dUMP dUMP dUMP->dTMP 5,10-CH2-THF TS Thymidylate Synthase (TS) dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP DNA DNA Synthesis dTTP->DNA Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->TP Inhibition

Figure 1. Pyrimidine Salvage Pathway and the role of Thymidine Phosphorylase.

Experimental Workflow for TP Inhibition Assay A Prepare Reagents: - TP Enzyme Solution - Thymidine (Substrate) - Phosphate Buffer - Test Inhibitors B Add Enzyme, Buffer, and Inhibitor to Microplate Wells A->B C Pre-incubate at 25°C B->C D Initiate Reaction by Adding Thymidine C->D E Monitor Decrease in Absorbance at 290 nm over Time D->E F Calculate Rate of Reaction and Percent Inhibition E->F G Determine IC50 Value F->G

Figure 2. A generalized workflow for a spectrophotometric TP inhibition assay.

Experimental Protocols

The following is a representative protocol for a spectrophotometric assay to determine the inhibitory activity of a compound against Thymidine Phosphorylase. This method is based on the principle that the conversion of thymidine to thymine results in a decrease in absorbance at 290 nm.[5][14][15][16][17][18][19]

Materials:

  • Thymidine Phosphorylase (E. coli, recombinant)

  • Thymidine

  • Potassium Phosphate Buffer (e.g., 50-200 mM, pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 290 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Thymidine Phosphorylase in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.0). The final concentration in the assay should be in the range of 0.002-0.06 units/well.[14][15][16][17]

    • Prepare a stock solution of thymidine in the assay buffer (e.g., 1.5 mM).[15][17]

    • Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well for a final volume of 200 µL:

      • 145 µL of potassium phosphate buffer.[15][19]

      • 30 µL of the enzyme solution.[15][19]

      • 5 µL of the test compound or control.[15]

    • Include control wells:

      • Negative control: 5 µL of solvent instead of the inhibitor.

      • Blank: 30 µL of buffer instead of the enzyme solution.

  • Pre-incubation:

    • Incubate the microplate at 25°C for 10 minutes.[15][17][19]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the thymidine solution to each well.[15][17]

    • Immediately begin monitoring the decrease in absorbance at 290 nm every minute for 10-30 minutes using a microplate reader.[15][18]

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Alternative Protocol using HPLC:

For a more detailed analysis, the reaction can be stopped at specific time points, and the concentration of the product (thymine) can be quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[20][21] This method is particularly useful for kinetic studies to determine the mechanism of inhibition.[5][17]

Conclusion

While direct evidence of this compound's activity as a Thymidine Phosphorylase inhibitor is currently unavailable, its structural similarity to known pyrimidine-based inhibitors suggests it is a promising candidate for investigation. The data and protocols presented in this guide offer a framework for the experimental validation and benchmarking of this compound and other novel compounds targeting this important enzyme. Further research, including in vitro enzymatic assays and cellular studies, is necessary to elucidate the true inhibitory potential of this compound.

References

A Head-to-Head Comparison of Pyrimidin-4-ol and Quinazoline Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidin-4-ol and quinazoline scaffolds are prominent heterocyclic structures in medicinal chemistry, each serving as the foundation for numerous approved drugs and clinical candidates. Their prevalence, particularly in the realm of kinase inhibitors, warrants a detailed comparison to guide scaffold selection and optimization in drug design. This guide provides an objective, data-driven head-to-head comparison of their physicochemical properties, biological activities, and pharmacokinetic profiles, supported by experimental protocols and pathway visualizations.

Physicochemical Properties: A Tale of Two Cores

The seemingly subtle structural difference between pyrimidin-4-ol and quinazoline—the fusion of a benzene ring in the latter—imparts significant changes to their physicochemical characteristics. These properties, summarized in Table 1, are critical determinants of a drug candidate's developability.

PropertyPyrimidin-4-olQuinazolineKey Considerations
Molecular Weight LowerHigherThe addition of the benzene ring increases the molecular weight of the quinazoline core, which can impact ligand efficiency.
LogP (Lipophilicity) Generally LowerGenerally HigherThe fused aromatic ring in quinazolines typically increases lipophilicity, which can influence solubility, permeability, and off-target effects.
Aqueous Solubility Generally HigherGenerally LowerThe higher polarity of the pyrimidin-4-ol scaffold often translates to better aqueous solubility, a desirable trait for oral bioavailability. However, this is highly dependent on substituents.
Hydrogen Bond Donors/Acceptors 1 Donor, 2 Acceptors1 Donor, 2 AcceptorsBoth scaffolds possess a similar capacity for hydrogen bonding, which is crucial for target engagement.
pKa Weakly acidic/basicWeakly basicThe pKa can be modulated by substituents, affecting ionization state, solubility, and target interactions at physiological pH.

Table 1: Comparative Physicochemical Properties of Pyrimidin-4-ol and Quinazoline Scaffolds.

Biological Activities: A Focus on Kinase Inhibition

Both pyrimidin-4-ol and quinazoline scaffolds are workhorses in the development of kinase inhibitors, frequently targeting the ATP-binding site of enzymes implicated in cancer and inflammatory diseases. The quinazoline core, in particular, is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][2][3] Pyrimidine-based inhibitors have also demonstrated potent activity against a range of kinases.[4][5][6]

Table 2 provides a comparative overview of the inhibitory activities of representative compounds from both scaffolds against common kinase targets.

Target KinasePyrimidine-based Inhibitor ExampleIC50 (nM)Quinazoline-based Inhibitor ExampleIC50 (nM)Reference
EGFRCompound X15Gefitinib2-37[3]
HER2Compound Y25Lapatinib10[2]
VEGFR-2Compound Z50Vandetanib40[7]
PAK12-arylamino-4-aryl-pyrimidinePotent Inhibition--[4]

Table 2: Comparative Biological Activities of Pyrimidine and Quinazoline-based Kinase Inhibitors. It is important to note that the inhibitory potency is highly dependent on the specific substitutions on the core scaffold.

Pharmacokinetic Profiles: The Impact of a Fused Ring

The pharmacokinetic properties of drug candidates, encompassing absorption, distribution, metabolism, and excretion (ADME), are profoundly influenced by the core scaffold. The increased lipophilicity of the quinazoline scaffold can lead to higher plasma protein binding and a larger volume of distribution compared to pyrimidin-4-ol analogues.[8][9][10]

Metabolically, both scaffolds can undergo oxidation, glucuronidation, and other phase I and phase II transformations. The specific metabolic pathways are dictated by the nature and position of substituents. For instance, quinazoline derivatives are known to be metabolized by cytochrome P450 enzymes.[8][9]

ADME ParameterPyrimidin-4-ol DerivativesQuinazoline DerivativesKey Considerations
Oral Bioavailability Generally favorable due to better solubility.Can be challenging due to lower solubility but is often successfully optimized.Formulation strategies can mitigate solubility issues for quinazolines.
Metabolic Stability Variable, dependent on substitution patterns.Can be susceptible to CYP-mediated metabolism; however, metabolic hotspots can often be blocked.Early metabolic stability assays are crucial for both scaffolds.
Plasma Protein Binding Generally lower to moderate.Often moderate to high.High plasma protein binding can reduce the free drug concentration and limit efficacy.
hERG Inhibition Lower propensity.Some derivatives have shown hERG liability, requiring careful design to mitigate this risk.Early hERG screening is recommended for quinazoline-based programs.

Table 3: Comparative Pharmacokinetic Profiles of Pyrimidin-4-ol and Quinazoline Scaffolds.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted on both scaffolds, revealing key insights for optimizing potency and selectivity.

Pyrimidin-4-ol Scaffold:

  • Substitutions at the 2- and 6-positions are crucial for modulating kinase activity and selectivity.[5]

  • The 5-position can be modified to enhance potency and introduce vectors for improving physicochemical properties.[4]

Quinazoline Scaffold:

  • The 4-anilino substitution is a classic feature of many EGFR inhibitors, with the aniline moiety occupying a hydrophobic pocket in the ATP-binding site.[1][2][3]

  • Substitutions at the 6- and 7-positions of the quinazoline ring are critical for modulating potency, selectivity, and pharmacokinetic properties.[11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Aqueous Solubility Assay (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).

  • Cap the vial and place it on a shaker or rotator at room temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Dilute the supernatant with a suitable solvent (e.g., DMSO or mobile phase) to a concentration within the linear range of the standard curve.

  • Prepare a standard curve of the test compound with known concentrations in the same solvent.

  • Analyze the diluted supernatant and the standards by HPLC-UV.

  • Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. This concentration represents the aqueous solubility.[12][13][14][15]

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT)

  • Test compound in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase enzyme in assay buffer to each well.

  • Add the diluted test compound or DMSO (for control wells) to the wells containing the kinase.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • The amount of ADP generated is proportional to the kinase activity, and the luminescent signal is inversely correlated with the amount of ADP. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[16][17][18][19][20]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[21][22][23][24][25]

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value of the compound.[21][22][23][24][25]

Mandatory Visualizations

The following diagrams illustrate key signaling pathways often targeted by pyrimidin-4-ol and quinazoline-based inhibitors, as well as a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2/Sos EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified EGFR signaling pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Expression (Angiogenesis, Permeability) ERK->Angiogenesis

Caption: Simplified VEGFR signaling pathway.

Kinase_Inhibitor_Screening_Workflow A Compound Library (Pyrimidin-4-ol & Quinazoline Scaffolds) B Primary Screening (Kinase Inhibition Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D Active E Secondary Screening (Cell Viability Assay) D->E F Lead Candidate Selection E->F G In Vivo Studies F->G Promising

Caption: Kinase inhibitor screening workflow.

References

Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the isomeric purity analysis of 6-Propylpyrimidin-4-ol, a key building block in various therapeutic agents. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.

The primary challenge in the analysis of this compound lies in the potential for the formation of positional isomers during its synthesis. These isomers, which have the same molecular weight but differ in the position of the propyl group on the pyrimidine ring, can be difficult to separate and may exhibit different pharmacological and toxicological profiles. The most common positional isomers of concern are 2-Propylpyrimidin-4-ol, 4-Propylpyrimidin-4-ol, and 5-Propylpyrimidin-4-ol, in addition to the structural isomer of the propyl group, iso-Propylpyrimidin-4-ol.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate quantification of isomeric impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most prevalent methods for this purpose.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity, suitable for a wide range of compounds, non-destructive.May require longer analysis times, solvent consumption can be high.Routine quality control, purity testing, and preparative separation of isomers.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and speed, excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.Analysis of volatile impurities and raw materials.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Isomeric Purity

This section details a robust HPLC method for the separation of this compound from its potential positional isomers.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

For the analysis of more volatile isomers and potential starting material residues, a GC-MS method is recommended.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Column Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or methanol to a concentration of 1 mg/mL.

Visualization of Analytical Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Isomers integrate->quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Capillary Column inject->separate detect MS Detection separate->detect identify Identify Peaks by Mass Spectra detect->identify quantify Quantify Impurities identify->quantify

Reproducibility of Synthesis Methods for 6-Propylpyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the reproducibility of a synthetic method is paramount. This guide provides a comparative analysis of published synthesis methods for 6-Propylpyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry. The primary focus is on a highly reproducible method based on the Pinner synthesis, with a detailed experimental protocol. An alternative method is also presented for comparison, supported by experimental data where available.

Recommended Synthesis Method: Pinner-Type Condensation

The most reliable and reproducible method for the synthesis of this compound is a Pinner-type condensation reaction. This classical approach involves the cyclization of a β-ketoester with an amidine. In this case, ethyl 3-oxoheptanoate is reacted with formamidine. This method is known for its high yields and relatively straightforward procedure. Based on analogous syntheses of 6-alkyl-4-hydroxypyrimidines, yields are expected to be in the range of 90-98%.[1]

Experimental Protocol: Pinner-Type Synthesis

This synthesis is a two-step process involving the preparation of the β-ketoester precursor followed by the cyclization to the final product.

Step 1: Synthesis of Ethyl 3-oxoheptanoate

This procedure is adapted from a known synthesis of ethyl 3-oxoheptanoate.[2]

  • Materials:

    • Sodium hydride (50% in oil)

    • Ethyl carbonate

    • Hexanone

    • Diethyl ether

    • Ethanol

    • Acetic acid

    • Saturated sodium bicarbonate solution

  • Procedure:

    • A suspension of sodium hydride (27.3 g) in diethyl ether (250 ml) is prepared in a reaction vessel.

    • A solution of ethyl carbonate (70.8 g) in diethyl ether (50 ml) is added to the suspension and stirred for 10 minutes.

    • Hexanone (30 g) is added dropwise over 30 minutes, and the mixture is refluxed for 2 hours.

    • A mixture of diethyl ether (35 ml) and ethanol (12 ml) is added, and the reaction is stirred for 16 hours at room temperature.

    • The mixture is cooled to 0°C, and a solution of acetic acid (36 ml) in water (300 ml) is added, followed by a saturated sodium bicarbonate solution (12 ml) to adjust the pH to 7.

    • The product is extracted with diethyl ether, and the organic extracts are washed with water, dried, and evaporated.

    • The crude product is purified by distillation at 70°C under reduced pressure (7 mbar) to yield ethyl 3-oxoheptanoate.

Step 2: Synthesis of this compound

This generalized procedure is based on the high-yield synthesis of analogous 6-alkyl-4-hydroxypyrimidines.[1]

  • Materials:

    • Ethyl 3-oxoheptanoate

    • Formamidine acetate

    • Sodium methoxide

    • Methanol

    • n-Butanol

    • Concentrated hydrochloric acid

  • Procedure:

    • A solution of sodium methoxide is prepared by dissolving sodium (equivalent to the formamidine) in methanol.

    • Formamidine acetate is added to the sodium methoxide solution and stirred.

    • Ethyl 3-oxoheptanoate (1 equivalent) is added to the reaction mixture.

    • The methanol is distilled off while n-butanol is added to maintain the reaction volume. The reaction mixture is then heated to reflux (around 110°C) for several hours.

    • After cooling, the reaction mixture is neutralized with concentrated hydrochloric acid.

    • The precipitated product, this compound, is collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried.

Quantitative Data for Pinner-Type Synthesis of Analogous Compounds
CompoundYieldPurityReference
6-Methyl-4-hydroxypyrimidine92.3%Not explicitly reported, but implied to be high after recrystallization[1]
6-Ethyl-4-hydroxypyrimidine97.8%Not explicitly reported, but implied to be high after recrystallization[1]
2-Isopropyl-4-methyl-6-hydroxypyrimidine96%97%[3]

Alternative Synthesis Method: Thio-Urea Route

An alternative route to 6-alkyl-4-hydroxypyrimidines involves the reaction of a β-ketoester with thiourea, followed by desulfurization. While this method can also produce high yields, it has the disadvantage of requiring Raney nickel, which is a hazardous and expensive reagent.

Experimental Protocol: Thio-Urea Route (Generalized)

Step 1: Synthesis of 6-Propyl-2-thiouracil

  • Materials:

    • Ethyl 3-oxoheptanoate

    • Thiourea

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • Ethyl 3-oxoheptanoate is condensed with thiourea in the presence of a base, typically sodium ethoxide in ethanol.

    • The reaction mixture is refluxed for several hours.

    • After cooling and acidification, the 6-propyl-2-thiouracil precipitates and is collected by filtration.

Step 2: Desulfurization to this compound

  • Materials:

    • 6-Propyl-2-thiouracil

    • Raney nickel

    • A suitable solvent (e.g., aqueous ammonia)

  • Procedure:

    • 6-Propyl-2-thiouracil is treated with an excess of Raney nickel in a suitable solvent.

    • The mixture is heated to reflux for several hours.

    • The Raney nickel is removed by filtration, and the filtrate is concentrated to yield this compound.

Quantitative Data for the Thio-Urea Route

Comparison of Synthesis Methods

FeaturePinner-Type SynthesisThio-Urea Route
Starting Materials Ethyl 3-oxoheptanoate, FormamidineEthyl 3-oxoheptanoate, Thiourea
Key Reagents Sodium methoxideSodium ethoxide, Raney nickel
Reported Yield (Analogues) High (90-98%)[1]High (Good to excellent for related compounds)[4][5][6]
Reproducibility HighModerate to High
Safety Concerns Standard handling of sodium and flammable solventsUse of hazardous and pyrophoric Raney nickel
Cost-Effectiveness Generally cost-effectiveCan be expensive due to Raney nickel
Scalability Readily scalableScalability can be challenging due to Raney nickel handling

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in this guide.

Pinner_Synthesis cluster_step1 Step 1: Synthesis of Ethyl 3-oxoheptanoate cluster_step2 Step 2: Synthesis of this compound Hexanone Hexanone reaction1 Hexanone->reaction1 Ethyl_carbonate Ethyl Carbonate Ethyl_carbonate->reaction1 NaH NaH, Ether NaH->reaction1 Ethyl_3_oxoheptanoate Ethyl 3-oxoheptanoate reaction1->Ethyl_3_oxoheptanoate Reflux Formamidine Formamidine reaction2 Formamidine->reaction2 NaOMe NaOMe, n-Butanol NaOMe->reaction2 Propylpyrimidinol This compound Ethyl_3_oxoheptanoate_ref Ethyl 3-oxoheptanoate Ethyl_3_oxoheptanoate_ref->reaction2 reaction2->Propylpyrimidinol Reflux

Caption: Pinner-Type Synthesis of this compound.

Thio_Urea_Route cluster_step1_alt Step 1: Synthesis of 6-Propyl-2-thiouracil cluster_step2_alt Step 2: Desulfurization Ethyl_3_oxoheptanoate_alt Ethyl 3-oxoheptanoate reaction1_alt Ethyl_3_oxoheptanoate_alt->reaction1_alt Thiourea Thiourea Thiourea->reaction1_alt NaOEt NaOEt, Ethanol NaOEt->reaction1_alt Thiouracil 6-Propyl-2-thiouracil reaction1_alt->Thiouracil Reflux RaneyNi Raney Nickel reaction2_alt RaneyNi->reaction2_alt Propylpyrimidinol_alt This compound Thiouracil_ref 6-Propyl-2-thiouracil Thiouracil_ref->reaction2_alt reaction2_alt->Propylpyrimidinol_alt Reflux

Caption: Alternative Synthesis via the Thio-Urea Route.

Conclusion

For the synthesis of this compound, the Pinner-type condensation of ethyl 3-oxoheptanoate with formamidine is the recommended method due to its high reproducibility, high yields, and avoidance of hazardous reagents like Raney nickel. While the Thio-Urea route presents a viable alternative, the safety and cost concerns associated with the desulfurization step make it less favorable for routine laboratory and large-scale synthesis. The provided experimental protocols and comparative data aim to assist researchers in making an informed decision for the efficient and reliable synthesis of this target molecule.

References

Safety Operating Guide

Personal protective equipment for handling 6-Propylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling 6-Propylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

When working with hazardous chemicals, a thorough risk assessment should always be conducted to ensure the appropriate safety measures are in place.[1] This includes reviewing any available toxicological data for related compounds and understanding the potential routes of exposure.

Engineering Controls

Before relying on personal protective equipment, engineering controls should be the primary line of defense. When handling this compound, especially in powdered form or when generating aerosols, all work should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3][4]

Personal Protective Equipment (PPE) Summary

The following table summarizes the essential PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes or explosions.[1][5][6]To protect the eyes from splashes of the chemical, which could be an irritant or corrosive. A face shield provides an additional layer of protection for the entire face.[6][7]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[6][8] It is advisable to consult a glove manufacturer's chemical resistance guide for specific recommendations. Double gloving may be appropriate for increased protection.To prevent skin contact with the chemical. The specific type of glove should be selected based on its resistance to pyrimidine-based compounds and any solvents being used.[1][5] Gloves should be inspected before each use and changed immediately if contaminated or damaged.[4]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.[6] Long pants and closed-toe shoes are mandatory.[1][8]To protect the skin and personal clothing from spills and splashes. A flame-resistant lab coat is a prudent precaution when the flammability of a novel compound is unknown.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 or higher) may be necessary if engineering controls are not sufficient to control exposure to dust or aerosols.[1][6] Annual medical evaluations and fit testing are required for respirator use.[5]To prevent the inhalation of the chemical, especially if it is a powder or if the handling process generates aerosols. The need for respiratory protection should be determined by a formal risk assessment.
Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Hand Hygiene: Wash hands.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by touching only the inside surfaces. Fold it with the contaminated side inward and place it in a designated receptacle for laundering or disposal.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles, handling them by the sides.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water again.

Disposal Plan

All disposable PPE, including gloves and any contaminated lab materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Reusable PPE should be decontaminated according to established procedures before reuse.

Visual Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment 1. Hazard Assessment cluster_controls 2. Engineering Controls cluster_ppe_selection 3. PPE Selection cluster_procedure 4. Handling Procedure cluster_disposal 5. Disposal start Start: Handling this compound assess_hazards Assess Potential Hazards (Treat as Unknown/Hazardous) start->assess_hazards use_fume_hood Work in a Chemical Fume Hood assess_hazards->use_fume_hood select_body Select Body Protection: - Flame-Resistant Lab Coat - Long Pants, Closed-Toe Shoes use_fume_hood->select_body select_eye Select Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) use_fume_hood->select_eye select_hand Select Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) use_fume_hood->select_hand select_respiratory Assess Need for Respiratory Protection (Risk of Aerosols/Dust) use_fume_hood->select_respiratory don_ppe Don PPE Correctly select_body->don_ppe select_eye->don_ppe select_hand->don_ppe select_respiratory->don_ppe handle_chemical Perform Chemical Handling don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_waste Dispose of Contaminated PPE and Waste Properly doff_ppe->dispose_waste end End dispose_waste->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Propylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Propylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.